N-(Chloromethyl)phthalimide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29558. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-5-11-8(12)6-3-1-2-4-7(6)9(11)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGLRGGCGUQNEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027790 | |
| Record name | 2-(Chloromethyl)-1H-isoindole-1,3(2H)-dione | |
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Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | N-(Chloromethyl)phthalimide | |
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CAS No. |
17564-64-6 | |
| Record name | 2-(Chloromethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17564-64-6 | |
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| Record name | Chloromethylphthalimide | |
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| Record name | N-(Chloromethyl)phthalimide | |
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| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(chloromethyl)- | |
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| Record name | 2-(Chloromethyl)-1H-isoindole-1,3(2H)-dione | |
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| Record name | N-(chloromethyl)phthalimide | |
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| Record name | CHLOROMETHYLPHTHALIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N45CYY145E | |
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Foundational & Exploratory
An In-depth Technical Guide to N-(Chloromethyl)phthalimide (CAS: 17564-64-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Chloromethyl)phthalimide is a versatile reagent in organic synthesis, primarily utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] Its utility stems from its ability to act as an electrophilic chloromethylating agent, enabling the introduction of a protected aminomethyl group into various molecular scaffolds.[4] This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and handling of this compound.
Physicochemical and Spectral Properties
This compound is a white to off-white crystalline powder.[5] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 17564-64-6 | [6] |
| Molecular Formula | C₉H₆ClNO₂ | [6] |
| Molecular Weight | 195.60 g/mol | [6] |
| Melting Point | 131-135 °C | [6] |
| Boiling Point | 305.2 ± 25.0 °C (Predicted) | |
| Density | 1.3228 g/cm³ (Rough Estimate) | |
| Appearance | White to off-white crystalline powder | [5] |
| Solubility | Chloroform: 50 mg/mL | |
| Soluble in dichloromethane, diethyl ether, toluene (B28343) | [7] | |
| Slightly soluble in water |
Spectral Data
The spectral data for this compound are crucial for its identification and characterization.
Table 2: ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.94 | m | 2H | Aromatic H |
| 7.81 | m | 2H | Aromatic H |
| 5.51 | s | 2H | -CH₂Cl |
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~1770 and ~1715 | C=O (imide, symmetric and asymmetric stretching) |
| ~1600 | C=C (aromatic) |
| ~1400 | C-N (imide) |
| ~720 | C-Cl |
Mass Spectrometry: The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 195 and a characteristic M+2 peak due to the presence of the chlorine isotope ³⁷Cl. Key fragmentation patterns would likely involve the loss of the chloromethyl group (-CH₂Cl) and cleavage of the phthalimide (B116566) ring.[8]
Synthesis and Purification
This compound is typically synthesized from N-(hydroxymethyl)phthalimide. The following is a representative experimental protocol.
Synthesis of this compound
Experimental Protocol:
-
A mixture of phthalimide (e.g., 0.2 mol) and an aqueous solution of formaldehyde (B43269) (e.g., 36%, 0.22 mol) is heated under reflux for 1 hour at 97-100 °C to form a clear solution of N-(hydroxymethyl)phthalimide.
-
The hot solution of N-(hydroxymethyl)phthalimide is added to an inert aromatic solvent such as toluene or xylene (e.g., 400 g) with vigorous stirring.
-
Gaseous hydrogen chloride is bubbled through the resulting suspension while maintaining the temperature at 55-60 °C.
-
The reaction is continued for approximately 2.5 hours, after which two liquid layers are formed.
-
The lower aqueous layer is separated.
-
The organic layer containing the product is washed with a 5% aqueous sodium bicarbonate solution and then with water.
-
The organic solvent is removed by evaporation under reduced pressure to yield crude this compound.
Purification
The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate (B1210297) or carbon tetrachloride.[5]
Reactivity and Applications
This compound is a valuable reagent in organic synthesis, primarily for the introduction of a protected primary amine.
Gabriel Synthesis of Primary Amines
This compound is an excellent substrate for the Gabriel synthesis, a robust method for preparing primary amines while avoiding over-alkylation. The phthalimide group serves as a protecting group for the amine functionality.
Experimental Protocol: Synthesis of Benzylamine
-
To a solution of this compound (e.g., 10 mmol) in a suitable solvent like DMF, add an equimolar amount of a nucleophile (e.g., the potassium salt of a compound to be aminomethylated).
-
The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC).
-
The resulting N-substituted phthalimide is then cleaved to liberate the primary amine. This is commonly achieved by refluxing with hydrazine (B178648) hydrate (B1144303) in ethanol.
-
After the deprotection, the reaction mixture is worked up by acidification followed by extraction to isolate the desired primary amine.
Friedel-Crafts Alkylation
This compound can be used as an alkylating agent in Friedel-Crafts reactions to introduce a phthalimidomethyl group onto an aromatic ring. This reaction is typically catalyzed by a Lewis acid.
Experimental Protocol: Phthalimidomethylation of Benzene (B151609)
-
To a stirred suspension of a Lewis acid catalyst (e.g., anhydrous aluminum chloride, 1.1 equivalents) in dry benzene (which also serves as the reactant) at 0-5 °C, add this compound (1 equivalent) portion-wise.
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
-
The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is evaporated to yield the crude product, which can be purified by chromatography or recrystallization.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
Table 4: GHS Hazard Information
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, Oral (Category 4) |
| Warning | H302: Harmful if swallowed. |
| Skin corrosion/irritation (Category 2) |
| Warning | H315: Causes skin irritation. |
| Serious eye damage/eye irritation (Category 2A) |
| Warning | H319: Causes serious eye irritation. |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system |
| Warning | H335: May cause respiratory irritation. |
Handling Precautions:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a pivotal reagent for the synthesis of primary amines and for the phthalimidomethylation of aromatic compounds. Its well-defined reactivity, coupled with established protocols for its use, makes it an indispensable tool for researchers in drug discovery and materials science. Proper understanding of its properties and adherence to safety guidelines are essential for its effective and safe utilization in the laboratory.
References
- 1. This compound CAS#: 17564-64-6 [m.chemicalbook.com]
- 2. This compound CAS#: 17564-64-6 [amp.chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. This compound | 17564-64-6 [chemicalbook.com]
- 6. N-(クロロメチル) フタルイミド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. N-氯甲基邻苯二甲酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound [webbook.nist.gov]
N-(Chloromethyl)phthalimide molecular weight and formula
An In-depth Technical Guide on N-(Chloromethyl)phthalimide
For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. This guide provides core technical data on this compound, a reagent often utilized in organic synthesis, including agrochemical and pharmaceutical intermediates.[1][2]
Core Molecular Data
The foundational attributes of this compound are its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.
| Property | Value |
| Molecular Formula | C₉H₆ClNO₂[2][3][4][5] |
| Molecular Weight | 195.60 g/mol [5] |
| CAS Number | 17564-64-6[2][3][4][5] |
Physicochemical Properties
This compound is a white crystalline powder.[1][3] It is soluble in chloroform (B151607) and slightly soluble in water.[2][3] The melting point of the compound is in the range of 131-135 °C.[1][2][3]
Logical Relationship of Molecular Formula and Weight
The molecular weight of a compound is derived directly from its molecular formula. Each element in the formula contributes to the total molecular weight based on its atomic weight. The following diagram illustrates this fundamental relationship for this compound.
Caption: Derivation of molecular weight from the molecular formula.
References
Unveiling the Solubility Profile of N-(Chloromethyl)phthalimide: A Technical Guide for Researchers
For immediate release:
This in-depth technical guide provides a comprehensive overview of the solubility of N-(Chloromethyl)phthalimide in various organic solvents, catering to researchers, scientists, and professionals in drug development. The document consolidates known solubility data, presents detailed experimental protocols for its determination, and illustrates its application in one of the cornerstone reactions of organic synthesis.
This compound serves as a critical building block in synthetic chemistry, primarily as a precursor for introducing a protected aminomethyl group. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing efficient purification strategies, and ensuring the reproducibility of synthetic methodologies.
Quantitative Solubility Data
While comprehensive quantitative data remains sparse in publicly available literature, existing information provides a foundational understanding of this compound's behavior in common organic solvents. The following table summarizes the current knowledge.
| Solvent | Qualitative Solubility | Quantitative Value | Key Observations |
| Chloroform | Soluble | 50 mg/mL[1][2][3][4][5] | - |
| Diethyl Ether | Soluble | Not available | Mentioned in product literature as a suitable solvent.[2][4][6][7] |
| Dichloromethane | Soluble | Not available | Listed as a solvent in which the compound is soluble.[7][8] |
| Toluene | Soluble | Not available | Indicated as a solvent for this compound.[7][8] |
| Methanol (hot) | Soluble | Not available | Forms an "almost transparent" solution upon heating.[9] |
| Ethyl Acetate | Soluble upon heating | Not available | Commonly used for recrystallization, indicating good solubility at elevated temperatures. |
| Carbon Tetrachloride | Soluble upon heating | Not available | Another solvent cited for the recrystallization and purification of the compound. |
| Water | Slightly Soluble | Not available | Generally considered to have low solubility in aqueous media.[10] |
Experimental Protocols: A Practical Approach
To empower researchers in generating their own precise solubility data, this guide outlines a standardized experimental protocol.
Protocol for Quantitative Solubility Determination
This procedure details a gravimetric or analytical method for ascertaining the solubility of this compound in a specific solvent at a controlled temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Vials with sealed caps
-
Syringe filters (chemically compatible)
-
Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)
-
Optional: HPLC or UV-Vis spectrophotometer for concentration analysis
Methodology:
-
Equilibration: An excess amount of this compound is added to a known volume or mass of the chosen solvent in a sealed vial. The mixture is then agitated in a constant temperature bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved between the dissolved and undissolved solute.
-
Sample Extraction: After equilibration, the mixture is allowed to stand at the same temperature until the excess solid has settled. A known volume of the clear supernatant is carefully withdrawn using a syringe fitted with a filter to prevent the transfer of any solid particles.
-
Solvent Evaporation and Measurement: The extracted solution is transferred to a pre-weighed vial. The solvent is carefully removed under reduced pressure or gentle heating. The vial is then re-weighed to determine the mass of the dissolved this compound.
-
Calculation: The solubility is calculated and expressed in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Caption: A generalized workflow for the experimental determination of solubility.
Application in Synthesis: The Gabriel Amine Synthesis
The solubility of this compound is directly relevant to its use in organic synthesis, most notably in the Gabriel synthesis of primary amines. This reaction leverages the phthalimide (B116566) group as a protecting moiety to avoid the over-alkylation often encountered with direct amination of alkyl halides.
The logical progression of this synthesis is outlined below:
Caption: A diagram illustrating the two-stage logical workflow of the Gabriel synthesis.[1][3][7][10]
This technical guide serves as a valuable resource for chemists, providing both a summary of existing knowledge and a framework for generating new, precise data on the solubility of this compound, thereby facilitating its effective use in research and development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scribd.com [scribd.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]
- 7. SU975709A1 - Process for producing n-chloromethyl phthalimide - Google Patents [patents.google.com]
- 8. byjus.com [byjus.com]
- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 10. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
Spectroscopic Profile of N-(Chloromethyl)phthalimide: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for N-(Chloromethyl)phthalimide, a key intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Properties
This compound (CAS No: 17564-64-6) is a derivative of phthalimide (B116566) with the molecular formula C₉H₆ClNO₂ and a molecular weight of 195.60 g/mol .[1][3][4][5] Its structure consists of a phthalimide group attached to a chloromethyl substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following data were obtained for this compound in deuterated chloroform (B151607) (CDCl₃).
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound exhibits two main signals corresponding to the aromatic protons of the phthalimide ring and the methylene (B1212753) protons of the chloromethyl group.[4] The aromatic region typically shows a complex multiplet due to the coupling of the ortho, meta, and para protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.94 | Multiplet | 2H | Aromatic Protons (Ha) |
| ~7.81 | Multiplet | 2H | Aromatic Protons (Hb) |
| 5.51 | Singlet | 2H | Methylene Protons (-CH₂Cl) |
Table 1: ¹H NMR data for this compound in CDCl₃.[4]
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The key chemical shifts are summarized below.
| Chemical Shift (δ) ppm | Assignment |
| 167.0 | Carbonyl Carbons (C=O) |
| 134.5 | Aromatic Carbons (CH) |
| 131.8 | Quaternary Aromatic Carbons |
| 124.0 | Aromatic Carbons (CH) |
| 41.5 | Methylene Carbon (-CH₂Cl) |
Table 2: ¹³C NMR data for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carbonyl groups of the imide and the C-N and C-Cl bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1775 | Strong | Asymmetric C=O Stretch |
| ~1715 | Strong | Symmetric C=O Stretch |
| ~1400 | Medium | C-N Stretch |
| ~720 | Strong | C-Cl Stretch |
| ~3050 | Weak | Aromatic C-H Stretch |
| ~2950 | Weak | Aliphatic C-H Stretch |
Table 3: Key IR absorption bands for this compound.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound results in the formation of a molecular ion and several characteristic fragment ions. This technique provides information about the molecular weight and the fragmentation pattern of the compound.
| m/z | Relative Intensity (%) | Assignment |
| 195 | 3.0 | [M]⁺ (Molecular Ion) |
| 197 | 1.0 | [M+2]⁺ (Isotope Peak) |
| 160 | 100.0 | [M-Cl]⁺ |
| 133 | 6.9 | [M-CH₂Cl]⁺ |
| 104 | 10.3 | [C₆H₄(CO)]⁺ |
| 76 | 11.6 | [C₆H₄]⁺ |
Table 4: Mass spectrometry data for this compound (EI, 75 eV).[3]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques described above.
NMR Spectroscopy
A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) and transferred to an NMR tube.[6] The spectrum is recorded on a spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) as an internal standard.
Attenuated Total Reflectance (ATR) IR Spectroscopy
A small amount of the solid this compound sample is placed directly onto the ATR crystal.[7][8] Pressure is applied to ensure good contact between the sample and the crystal surface. The IR spectrum is then recorded. The crystal can be cleaned with a suitable solvent after the measurement.[7]
Electron Ionization Mass Spectrometry (EI-MS)
The solid sample is introduced into the ion source of the mass spectrometer, where it is vaporized.[9][10] The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[9][10] The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio and detected.[11]
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural elucidation of a compound like this compound using the spectroscopic methods discussed.
Caption: Logical workflow for spectroscopic analysis.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 17564-64-6 [chemicalbook.com]
- 3. This compound(17564-64-6) MS spectrum [chemicalbook.com]
- 4. This compound(17564-64-6) 1H NMR spectrum [chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 10. bitesizebio.com [bitesizebio.com]
- 11. rroij.com [rroij.com]
An In-depth Technical Guide to the Synthesis of N-(Chloromethyl)phthalimide from N-hydroxymethylphthalimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of N-(Chloromethyl)phthalimide from N-hydroxymethylphthalimide, a key intermediate in various organic syntheses, including the Gabriel synthesis of primary amines and the production of pesticides and pharmaceuticals. This document details the primary synthetic routes, presents quantitative data in a structured format, and offers detailed experimental protocols.
Introduction
This compound is a valuable reagent in organic chemistry, primarily utilized as a protected form of aminomethyl chloride. Its synthesis from the readily available N-hydroxymethylphthalimide involves the substitution of the hydroxyl group with a chlorine atom. The two predominant methods for this transformation employ either hydrogen chloride or thionyl chloride as the chlorinating agent. The choice of reagent and reaction conditions can significantly impact the yield and purity of the final product.
Synthetic Pathways
The conversion of N-hydroxymethylphthalimide to this compound is typically achieved through one of two main pathways: reaction with hydrogen chloride or reaction with thionyl chloride.
Chlorination using Hydrogen Chloride
This method involves the reaction of N-hydroxymethylphthalimide with hydrogen chloride, often in the presence of an inert organic solvent. The reaction proceeds by protonation of the hydroxyl group, followed by nucleophilic attack by the chloride ion, leading to the formation of this compound and water.
Chlorination using Thionyl Chloride
An alternative and widely used method is the reaction of N-hydroxymethylphthalimide with thionyl chloride (SOCl₂). This reaction is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification. The mechanism involves the formation of a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion.
Quantitative Data Summary
The following tables summarize the key quantitative data extracted from various reported experimental procedures for the synthesis of this compound.
Table 1: Synthesis of this compound using Hydrogen Chloride
| Parameter | Value | Reference |
| Starting Material | N-hydroxymethylphthalimide | [1] |
| Reagent | Gaseous Hydrogen Chloride | [1] |
| Solvent | Toluene (B28343) or Xylene | [1] |
| Temperature | 55-60 °C | [1] |
| Reaction Time | Approximately 2.5 hours | [1] |
| Yield | 87.8 - 88.8% | [1] |
| Melting Point | 128-132 °C | [1] |
Table 2: Synthesis of this compound using Thionyl Chloride
| Parameter | Value | Reference |
| Starting Material | N-phthaloyl glycine (B1666218) (as a precursor to the acid chloride) | |
| Reagent | Thionyl Chloride (SOCl₂) | |
| Solvent | Not specified (excess thionyl chloride) | |
| Temperature | Water bath heating | |
| Reaction Time | Until evolution of HCl gas ceases | |
| Yield | Not explicitly stated for the chlorination step | |
| Melting Point | 131-135 °C (for pure this compound) |
Experimental Protocols
Protocol 1: Synthesis using Gaseous Hydrogen Chloride
This protocol is based on the procedure described in patent literature.[1]
Materials:
-
N-hydroxymethylphthalimide
-
Toluene or Xylene (inert organic solvent)
-
Gaseous Hydrogen Chloride
-
5% aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution or suspension of N-hydroxymethylphthalimide in an inert aromatic solvent such as toluene or xylene in a reaction flask equipped with a gas inlet tube, a stirrer, and a condenser.
-
Heat the mixture to a temperature between 55-60 °C.
-
Introduce gaseous hydrogen chloride into the reaction mixture through the gas inlet tube, ensuring it reaches the bottom of the flask.
-
Continue the introduction of hydrogen chloride for approximately 2.5 hours while maintaining the temperature.
-
After the reaction is complete, two transparent liquid layers will form. Separate the lower aqueous layer.
-
Wash the organic layer (containing the product) with a 5% aqueous solution of NaHCO₃.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Further dry the product to a constant weight. The resulting this compound should have a melting point in the range of 128-132 °C.
Protocol 2: Synthesis using Thionyl Chloride
This protocol is adapted from general procedures for the conversion of alcohols to alkyl chlorides using thionyl chloride.[2][3]
Materials:
-
N-hydroxymethylphthalimide
-
Thionyl Chloride (SOCl₂)
-
Anhydrous inert solvent (e.g., Dichloromethane (B109758) or Toluene) - optional
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases (HCl and SO₂), place N-hydroxymethylphthalimide.
-
If using a solvent, add the anhydrous inert solvent to the flask.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension of N-hydroxymethylphthalimide. The addition is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for a period until the evolution of gaseous byproducts (HCl and SO₂) ceases. The progress of the reaction can be monitored by observing the dissolution of the starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., chloroform (B151607) or an ethanol/water mixture). The pure product has a melting point of 131-135 °C.
Visualized Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound from N-hydroxymethylphthalimide.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Hydrogen Chloride: is a corrosive gas that can cause severe respiratory tract irritation. All manipulations should be carried out in a well-ventilated fume hood.
-
Thionyl Chloride: is a corrosive and toxic liquid that reacts violently with water. It is a lachrymator and causes severe burns. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, and a lab coat).
-
Solvents: Toluene, xylene, and dichloromethane are flammable and/or toxic. Avoid inhalation and contact with skin.
-
This compound: is toxic if swallowed and causes skin and eye irritation.[4] It may also cause an allergic skin reaction. Handle with appropriate personal protective equipment.
Conclusion
The synthesis of this compound from N-hydroxymethylphthalimide is a well-established and efficient transformation. Both the hydrogen chloride and thionyl chloride methods provide high yields of the desired product. The choice of method may depend on the availability of reagents, the scale of the reaction, and the desired purity of the final product. The thionyl chloride method is often preferred due to the ease of removing the gaseous byproducts. Careful adherence to the experimental protocols and safety precautions is essential for the successful and safe execution of this synthesis.
References
A Comprehensive Technical Guide to the Safe Laboratory Handling of N-(Chloromethyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety precautions, handling protocols, and emergency procedures required for the safe use of N-(Chloromethyl)phthalimide in a laboratory setting. Adherence to these guidelines is critical to minimize risks and ensure a safe research environment.
Hazard Identification and Toxicological Profile
This compound (CAS No: 17564-64-6) is a white crystalline powder widely used in organic synthesis as an aminomethylating or alkylating agent.[1] Despite its utility, it presents significant health hazards that necessitate stringent safety controls.
The primary hazards associated with this compound are:
-
Acute Oral Toxicity : The compound is classified as toxic if swallowed.[2][3]
-
Skin Irritation : It is known to cause skin irritation upon contact.[3][4]
-
Serious Eye Irritation : Direct contact with the eyes can cause serious irritation.[2][4]
-
Respiratory Irritation : Inhalation of the dust may cause respiratory system irritation.[4]
-
Skin Sensitization : It may cause an allergic skin reaction in some individuals.[2]
The compound is designated with the "Danger" signal word and is associated with multiple hazard statements.[3] It is also moisture-sensitive, which can affect its stability and reactivity.[4][5]
Quantitative Safety and Chemical Data
The following table summarizes key quantitative and qualitative data for this compound. Researchers should familiarize themselves with this information before commencing any work.
| Property | Value | Reference(s) |
| CAS Number | 17564-64-6 | [4] |
| Molecular Formula | C₉H₆ClNO₂ | [3] |
| Molecular Weight | 195.60 g/mol | [3] |
| Appearance | White to off-white powder/crystalline powder | [1][3] |
| Melting Point | 131-135 °C | |
| Solubility | Soluble in chloroform (B151607) (50 mg/mL) | [1] |
| GHS Hazard Class | Acute Toxicity, Oral (Category 3); Skin Irritation (Category 2); Serious Eye Irritation (Category 2); Skin Sensitization (Category 1); Specific target organ toxicity — single exposure (Category 3) | [2] |
| Hazard Statements | H301, H315, H317, H319, H335 | |
| Precautionary Statements | P261, P264, P280, P301+P310, P302+P352, P305+P351+P338, P405 | [2] |
| Incompatible Materials | Strong acids, Strong bases, Strong oxidizing agents | [4][6] |
| Storage Conditions | Store in a cool, dry, well-ventilated place (2-8°C recommended). Keep container tightly closed. Moisture sensitive. | [1][2][5] |
Note: Specific LD50/LC50 toxicological values have not been fully investigated or were not available in the cited safety data sheets.[4]
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate exposure risks, a combination of engineering controls and appropriate PPE is mandatory.
-
Engineering Controls : All work involving this compound must be conducted in a certified chemical fume hood to control dust and vapor.[5] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][6]
-
Eye and Face Protection : Chemical safety goggles or a face shield meeting OSHA 29 CFR 1910.133 or European Standard EN166 specifications are required.[2][4]
-
Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[4] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[2] Contaminated clothing should be removed and washed before reuse.[7]
-
Respiratory Protection : For weighing or operations that may generate dust, a NIOSH/MSHA-approved respirator (such as a type N95 dust mask) is recommended.
Detailed Experimental Protocol: Example of N-Alkylation
This section provides a generalized protocol for using this compound as an alkylating agent. Note: This is an illustrative example. Researchers must adapt the procedure, including reagent quantities and reaction conditions, based on their specific substrate and literature precedent.
Objective: To perform an N-alkylation of a primary amine with this compound.
Materials:
-
This compound
-
Primary amine substrate
-
Anhydrous aprotic solvent (e.g., DMF, Acetonitrile)
-
Non-nucleophilic base (e.g., Diisopropylethylamine, Potassium Carbonate)
-
Reaction vessel, magnetic stirrer, and inert atmosphere setup (e.g., Nitrogen or Argon line)
Procedure:
-
Preparation (in a fume hood):
-
Don all required PPE (lab coat, gloves, safety goggles).
-
Set up a clean, dry reaction flask equipped with a magnetic stir bar under an inert atmosphere.
-
Carefully weigh the required amount of this compound powder in the fume hood. Avoid creating dust.[2]
-
-
Reagent Addition:
-
Dissolve the primary amine substrate and the base in the anhydrous solvent within the reaction flask.
-
In a separate container, dissolve the weighed this compound in the anhydrous solvent.
-
Slowly add the this compound solution to the stirring reaction mixture at the desired temperature (e.g., room temperature). The addition should be controlled to manage any potential exotherm.
-
-
Reaction:
-
Allow the reaction to stir under an inert atmosphere for the time determined by literature or preliminary experiments.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture appropriately (e.g., by adding water).
-
Perform an extraction to isolate the product.
-
Dry the organic layer, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product using a suitable method, such as column chromatography or recrystallization.
-
-
Waste Disposal:
References
- 1. lookchem.com [lookchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Chloromethylphthalimide | C9H6ClNO2 | CID 87154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Chemical Reactivity and Functional Groups of N-(Chloromethyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Chloromethyl)phthalimide is a versatile bifunctional reagent widely employed in organic synthesis, particularly in the preparation of primary amines and the protection of various functional groups. This technical guide provides a comprehensive overview of its chemical reactivity, focusing on its principal functional groups: the phthalimide (B116566) moiety and the reactive chloromethyl group. This document details the core reactivity of this compound with a range of nucleophiles, including amines, thiols, alcohols, and carboxylates. It presents quantitative data on reaction yields, detailed experimental protocols, and visual representations of reaction mechanisms and workflows to facilitate its application in research and development, particularly in the field of medicinal chemistry and drug development.
Introduction
This compound, with the chemical formula C₉H₆ClNO₂, is a white crystalline solid that serves as a key building block in synthetic organic chemistry.[1] Its utility stems from the presence of two key functional groups: the phthalimide group, which can act as a masked form of a primary amine, and the highly reactive chloromethyl group, which is an excellent electrophile for nucleophilic substitution reactions.[2] This unique combination makes it an invaluable reagent for the introduction of a protected aminomethyl group into various molecules.
The most prominent application of this compound is in the Gabriel synthesis of primary amines.[3] This method offers a distinct advantage over the direct alkylation of ammonia, as it prevents the formation of over-alkylated byproducts.[4] Beyond its role in amine synthesis, this compound is also utilized for the protection of thiols, alcohols, and carboxylic acids, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][2] This guide will delve into the specifics of these reactions, providing the necessary data and protocols for their successful implementation.
Functional Groups and Core Reactivity
The reactivity of this compound is dictated by its two primary functional groups:
-
Phthalimide Group: This moiety consists of an imide functional group attached to a benzene (B151609) ring. The two electron-withdrawing carbonyl groups render the N-H proton of phthalimide itself acidic, facilitating the formation of the phthalimide anion, a potent nucleophile.[4] In this compound, the nitrogen is already alkylated, and the phthalimide group primarily serves as a protecting group for the aminomethyl functionality. This protecting group is stable under a variety of reaction conditions and can be selectively removed to liberate the primary amine.
-
Chloromethyl Group (-CH₂Cl): This is a primary alkyl halide, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. The chlorine atom is a good leaving group, facilitating Sₙ2 reactions with a wide range of nucleophiles.
The core reactivity of this compound, therefore, revolves around the nucleophilic substitution at the chloromethyl carbon.
References
- 1. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound CAS#: 17564-64-6 [amp.chemicalbook.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
N-(Chloromethyl)phthalimide: A Versatile Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-(Chloromethyl)phthalimide, a derivative of phthalimide (B116566), serves as a crucial and versatile building block in the synthesis of a variety of agrochemicals. Its unique chemical structure, featuring a reactive chloromethyl group attached to the phthalimide moiety, allows for the straightforward introduction of the phthalimidomethyl group into various molecules. This technical guide provides an in-depth overview of the applications of this compound in agrochemical research, with a focus on its use in the synthesis of insecticides and the broader context of phthalimide-containing fungicides and herbicides.
Core Applications in Agrochemicals
This compound is primarily utilized as an intermediate in the production of pesticides.[1][2] The phthalimide group itself is a key pharmacophore in a range of biologically active molecules, and its derivatives have been explored for various agricultural applications due to their fungicidal, herbicidal, and insecticidal properties.[3] The chloromethyl group provides a reactive site for nucleophilic substitution, making it a valuable reagent for organic synthesis.[2]
Insecticide Synthesis: The Case of Phosmet
A prominent example of the use of this compound is in the synthesis of the organophosphate insecticide, Phosmet.[4] Phosmet is a non-systemic insecticide used to control a wide range of pests on fruit trees, vines, and ornamental plants.[4]
Synthesis of Phosmet
The synthesis of Phosmet involves the reaction of this compound with O,O-dimethyl phosphorodithioate (B1214789).[4]
Reaction Scheme:
Caption: Synthesis of Phosmet from this compound.
Experimental Protocol for Phosmet Synthesis
While specific industrial synthesis protocols are often proprietary, a general laboratory-scale procedure can be outlined based on the known reaction:
-
Preparation of O,O-dimethyl phosphorodithioate salt: O,O-dimethyl phosphorodithioic acid is neutralized with a suitable base (e.g., sodium hydroxide (B78521) or potassium carbonate) in an appropriate solvent to form the corresponding salt.
-
Reaction with this compound: this compound, dissolved in a suitable organic solvent (e.g., acetone, acetonitrile), is added to the solution of the O,O-dimethyl phosphorodithioate salt.
-
Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a period sufficient to ensure complete reaction, which can be monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the mixture is worked up to remove inorganic salts and unreacted starting materials. This may involve filtration, extraction, and washing with water. The crude product is then purified, for example, by recrystallization from a suitable solvent to yield pure Phosmet.
Quantitative Data for Phosmet
| Property | Value | Reference |
| Molecular Weight | 317.3 g/mol | [5] |
| Melting Point | 72.0-72.7 °C | [5] |
| Water Solubility | 25 mg/L (at 25°C) | [4] |
| Acute Oral LD50 (rat) | 147-316 mg/kg | [6] |
Phthalimide Derivatives as Fungicides and Herbicides
While the direct synthesis of commercial fungicides and herbicides from this compound is less commonly documented in publicly available literature, the phthalimide moiety is a well-established component of these agrochemical classes.
Fungicides
Phthalimide-based fungicides, such as Captan and Folpet, are widely used in agriculture.[3] The synthesis of these compounds typically starts from phthalic anhydride (B1165640) or phthalimide and involves the introduction of a trichloromethylthio (-SCCl₃) group. While this compound is not the direct precursor, the fungicidal activity of these compounds highlights the importance of the phthalimide scaffold in developing new antifungal agents.[7]
Herbicides
Recent research has focused on N-phenyl phthalimide derivatives as potent inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) biosynthesis in plants.[8] Inhibition of PPO leads to the accumulation of phototoxic intermediates, resulting in rapid weed death. The synthesis of these herbicidal compounds often involves the condensation of a substituted phthalic anhydride with an appropriate aniline (B41778) derivative.
Experimental Workflow for Screening Phthalimide-Based Herbicides:
References
- 1. Phosmet (Ref: OMS 232) [sitem.herts.ac.uk]
- 2. This compound [myskinrecipes.com]
- 3. jetir.org [jetir.org]
- 4. Phosmet | C11H12NO4PS2 | CID 12901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 374. Phosmet (Pesticide residues in food: 1976 evaluations) [inchem.org]
- 6. openknowledge.fao.org [openknowledge.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. Phosmet [webbook.nist.gov]
Methodological & Application
Application Notes and Protocols for the Gabriel Synthesis of Primary Amines using N-(Chloromethyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of primary amines via the Gabriel synthesis, utilizing N-(Chloromethyl)phthalimide as a key reagent. This method offers a reliable route to primary amines by preventing the overalkylation often observed with other methods.[1][2] The protocols described herein cover the initial N-phthalimidomethylation of various nucleophiles, including amines, phenols, and thiols, followed by efficient deprotection of the phthalimide (B116566) group to yield the desired primary amine. This application note is intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
The Gabriel synthesis is a cornerstone in the synthesis of primary amines, providing a robust method that circumvents the formation of secondary and tertiary amine byproducts.[1][2] The classical approach involves the N-alkylation of potassium phthalimide with an alkyl halide, followed by the cleavage of the phthalimide group. This compound serves as a versatile reagent in a modified Gabriel synthesis, acting as a phthalimidomethylating agent for a wide range of nucleophiles. The phthalimide moiety functions as an effective protecting group for the primary amine, which can be subsequently liberated under various conditions.[3][4][5] This methodology is particularly valuable in the synthesis of complex molecules where a primary amine is a key functional group.
Reaction Principle
The Gabriel synthesis using this compound is a two-stage process:
-
N-Phthalimidomethylation: A suitable nucleophile (e.g., an amine, phenol, or thiol) displaces the chloride from this compound in a nucleophilic substitution reaction. This step introduces the phthalimidomethyl group onto the nucleophile.
-
Deprotection: The phthalimide protecting group is cleaved to release the primary amine. This can be achieved through various methods, including hydrazinolysis (the Ing-Manske procedure) or milder, near-neutral conditions using sodium borohydride (B1222165).[1][3][5]
Experimental Protocols
Materials and Equipment
-
This compound
-
Appropriate nucleophile (amine, phenol, thiol, etc.)
-
Solvents (e.g., Acetonitrile (B52724), Dimethylformamide (DMF), Ethanol (B145695), 2-Propanol)
-
Bases (e.g., Triethylamine (B128534), Potassium Carbonate)
-
Deprotection reagents (e.g., Hydrazine (B178648) hydrate (B1144303), Sodium borohydride, Acetic acid)
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Analytical equipment for reaction monitoring and product characterization (TLC, NMR, etc.)
Part 1: Synthesis of N-Phthalimidomethyl Intermediates
This section details the reaction of this compound with various nucleophiles to form the corresponding N-substituted phthalimides.
Protocol 1.1: N-Phthalimidomethylation of N-Hydroxyphthalimide
This protocol describes the synthesis of N-(phthalimidomethoxy)phthalimide.
Procedure:
-
Combine N-hydroxyphthalimide (23.4 g) and 1,4-bis(chloromethyl)benzene (B146612) (25 g) in acetonitrile (200 ml) in a round-bottom flask.
-
Add triethylamine (14.5 g) to the mixture.
-
Heat the reaction mixture under reflux for 1.5 hours.
-
After cooling, pour the reaction mixture into ice-water (1 L).
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with ethanol and dry to yield N-(4-chloromethylbenzyloxy)phthalimide.[6]
| Nucleophile | Reagent | Solvent | Conditions | Yield |
| N-Hydroxyphthalimide | 1,4-bis(chloromethyl)benzene, Triethylamine | Acetonitrile | Reflux, 1.5 h | Not Specified |
Table 1: Reaction conditions for the N-Phthalimidomethylation of N-Hydroxyphthalimide.
Part 2: Deprotection of N-Phthalimidomethyl Intermediates
This section provides protocols for the removal of the phthalimide protecting group to yield the final primary amine.
Protocol 2.1: Deprotection using Hydrazine Hydrate (Ing-Manske Procedure)
This is a widely used method for cleaving the phthalimide group.
Procedure:
-
Dissolve the N-phthalimidomethyl intermediate (1 equivalent) in ethanol or a suitable solvent in a round-bottom flask.
-
Add hydrazine hydrate (typically 1.5 to 5 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or gentle reflux for 2-4 hours. The formation of a white precipitate (phthalhydrazide) is typically observed.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Filter the mixture to remove the phthalhydrazide (B32825) precipitate and wash the solid with the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude primary amine can then be purified by standard methods such as distillation, crystallization, or chromatography.
| Deprotection Reagent | Solvent | Temperature | Time | Typical Yield |
| Hydrazine Hydrate | Ethanol | Room Temp. to Reflux | 2 - 4 h | 70 - 95% |
Table 2: General conditions for hydrazinolysis of N-phthalimidomethyl compounds.
Protocol 2.2: Mild Deprotection using Sodium Borohydride
This method is particularly useful for substrates sensitive to harsh conditions and helps to avoid racemization in chiral compounds.[3][5]
Procedure:
-
Dissolve the N-phthalimidomethyl intermediate (1 equivalent) in a mixture of 2-propanol and water (e.g., a 6:1 ratio).
-
Add sodium borohydride (NaBH4) (approximately 5 equivalents) in portions to the stirred solution at room temperature.
-
Stir the reaction mixture for 24 hours at room temperature, monitoring the consumption of the starting material by TLC.
-
Carefully add glacial acetic acid to the reaction mixture.
-
Heat the mixture to approximately 80°C for 2 hours to facilitate the lactonization of the intermediate and release of the primary amine.
-
After cooling, the primary amine can be isolated and purified using standard work-up procedures, which may include ion-exchange chromatography for amino acids.[5]
| Deprotection Reagent | Solvent | Temperature | Time | Typical Yield |
| 1. NaBH42. Acetic Acid | 2-Propanol/Water | 1. Room Temp.2. 80°C | 1. 24 h2. 2 h | High |
Table 3: Conditions for the mild deprotection of N-phthalimidomethyl compounds.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the chemical transformations involved in the Gabriel synthesis using this compound.
Conclusion
The use of this compound in the Gabriel synthesis provides a versatile and efficient method for the preparation of primary amines from a variety of nucleophilic substrates. The protocols outlined in this application note offer reliable procedures for both the initial N-phthalimidomethylation and the subsequent deprotection steps. The choice of deprotection method can be tailored to the specific substrate, with milder conditions available for sensitive molecules. These detailed procedures and the accompanying quantitative data are intended to facilitate the application of this important synthetic transformation in research and development settings.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 4. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 5. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. prepchem.com [prepchem.com]
Synthesis of Primary Amines Using N-(Chloromethyl)phthalimide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of primary amines utilizing N-(Chloromethyl)phthalimide. This method, a variation of the Gabriel synthesis, offers a reliable pathway for the introduction of a primary amine group onto a variety of nucleophilic substrates. The phthalimide (B116566) group serves as a masked form of ammonia, preventing the over-alkylation often observed in direct reactions with alkyl halides.
I. Overview of the Synthesis
The synthesis is a two-step process:
-
N-Phthalimidomethylation: A nucleophilic substrate reacts with this compound to form an N-substituted phthalimide intermediate. This reaction proceeds via a nucleophilic substitution mechanism.
-
Deprotection (Cleavage): The phthalimide group is removed from the intermediate to liberate the desired primary amine. Several methods are available for this step, with the choice depending on the stability of the target amine and the presence of other functional groups.
II. Experimental Protocols
A. Step 1: N-Phthalimidomethylation of Nucleophiles with this compound
This initial step involves the reaction of a nucleophile (e.g., primary or secondary amine, phenol, or thiol) with this compound. The reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack.
General Protocol for N-Phthalimidomethylation:
-
To a stirred solution of the nucleophilic substrate (1.0 eq.) in a suitable solvent (e.g., DMF, acetonitrile, or THF), add a base (1.1-1.5 eq.).
-
Add this compound (1.0-1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Table 1: Exemplary Conditions and Yields for N-Phthalimidomethylation
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Amine | K₂CO₃ | DMF | RT - 80 | 2 - 6 | 85 - 95 |
| Secondary Amine | Et₃N | CH₂Cl₂ | RT | 3 - 8 | 80 - 90 |
| Phenol | K₂CO₃ | Acetonitrile | Reflux | 12 | 75 - 90 |
| Thiol | NaH | THF | 0 - RT | 1 - 3 | 90 - 98 |
Microwave-Assisted Protocol for N-Phthalimidomethylation:
For accelerated synthesis, microwave irradiation can be employed.
-
In a microwave-safe vessel, combine the nucleophilic substrate (1.0 eq.), this compound (1.1 eq.), and a catalytic amount of a phase-transfer catalyst (e.g., TBAB) in a minimal amount of a high-boiling solvent like DMF.
-
Irradiate the mixture in a microwave reactor at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-15 minutes).
-
Monitor the reaction by TLC.
-
After completion, work up the reaction as described in the general protocol.
This microwave-assisted method often leads to significantly reduced reaction times and improved yields.[1]
B. Step 2: Deprotection of N-Substituted Phthalimides
The final step is the liberation of the primary amine from the N-phthalimidomethyl intermediate. The choice of deprotection method is critical and should be based on the sensitivity of the product to the reaction conditions.
Protocol 1: Hydrazinolysis (Ing-Manske Procedure)
This is a widely used and generally efficient method.
-
Dissolve the N-substituted phthalimide (1.0 eq.) in ethanol (B145695) or methanol.
-
Add hydrazine (B178648) hydrate (B1144303) (1.2-1.5 eq.) to the solution.
-
Reflux the mixture for 1-4 hours. The formation of a white precipitate (phthalhydrazide) is indicative of the reaction's progress.
-
Cool the reaction mixture to room temperature and add dilute hydrochloric acid to precipitate any remaining phthalhydrazide (B32825) and to form the amine hydrochloride salt.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate to obtain the crude amine salt.
-
For the free amine, neutralize the salt with a base (e.g., NaOH or NaHCO₃) and extract with an organic solvent.
Protocol 2: Reductive Cleavage with Sodium Borohydride (B1222165) (A Milder Alternative)
This method is particularly suitable for substrates that are sensitive to the harsh conditions of hydrazinolysis or strong acid/base hydrolysis.[2]
-
Dissolve the N-substituted phthalimide (1.0 eq.) in a mixture of 2-propanol and water (typically 4:1 v/v).
-
Add sodium borohydride (NaBH₄) (4.0-5.0 eq.) portion-wise at room temperature.
-
Stir the reaction for 12-24 hours.
-
Carefully add glacial acetic acid to quench the excess NaBH₄ and catalyze the cyclization of the intermediate to form phthalide (B148349).
-
Heat the mixture to 50-60 °C for 1-2 hours.
-
Cool the mixture and remove the 2-propanol under reduced pressure.
-
Dilute the residue with water and wash with dichloromethane (B109758) to remove the phthalide byproduct.
-
Make the aqueous layer basic (pH > 10) with a saturated solution of sodium bicarbonate.
-
Extract the primary amine with dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield the pure primary amine.
Table 2: Comparison of Deprotection Methods
| Method | Reagents | Solvent | Temperature | Time | Yield (%) | Advantages | Disadvantages |
| Hydrazinolysis | Hydrazine hydrate | Ethanol/Methanol | Reflux | 1-4 h | 80-95 | Generally high yielding and reliable. | Hydrazine is toxic; harsh conditions for sensitive substrates. |
| Reductive Cleavage | NaBH₄, Acetic Acid | 2-Propanol/Water | RT then 50-60°C | 14-26 h | ~97% | Very mild conditions, suitable for sensitive molecules.[3] | Longer reaction times. |
III. Visualizing the Workflow and Mechanisms
Workflow of Primary Amine Synthesis:
Caption: General workflow for the two-step synthesis of primary amines.
Mechanism of Hydrazinolysis:
Caption: Mechanism of phthalimide deprotection via hydrazinolysis.
Mechanism of Reductive Cleavage:
Caption: Mechanism of reductive deprotection with sodium borohydride.
References
N-(Chloromethyl)phthalimide as a Versatile Aminomethylating Agent in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Chloromethyl)phthalimide is a valuable reagent in organic synthesis, serving as a cornerstone for the introduction of a protected primary aminomethyl group onto a wide range of substrates. This process, a variant of the renowned Gabriel synthesis, is particularly pivotal in drug discovery for the derivatization of lead compounds to enhance their pharmacological profiles. The phthalimide (B116566) moiety acts as a stable protecting group for the primary amine, which can be readily deprotected under mild conditions to unveil the free amine, a key functional group for modulating physicochemical properties and target interactions of drug candidates.
This document provides detailed application notes and experimental protocols for the use of this compound in the aminomethylation of various scaffolds relevant to medicinal chemistry. It also outlines the subsequent deprotection step and discusses the biological significance of the resulting aminomethylated compounds, including their roles in modulating key signaling pathways.
Chemical Properties and Reaction Mechanism
This compound is a white crystalline solid with a melting point of 131-135 °C.[1] It is soluble in solvents like chloroform.[1] The reagent's utility stems from the electrophilic nature of the chloromethyl group, making it susceptible to nucleophilic attack by a variety of substrates. The general mechanism involves the displacement of the chloride ion by a nucleophile, such as a deprotonated heterocycle, phenol (B47542), or sulfonamide, to form a new carbon-nucleophile bond.
The overall workflow for aminomethylation using this compound and subsequent deprotection is depicted below.
Application Notes: Synthesis of Bioactive Molecules
The introduction of an aminomethyl group can significantly impact a molecule's biological activity. This modification can enhance binding to target proteins, improve solubility, and alter pharmacokinetic properties. Below are examples of the application of this compound in the synthesis of compounds with demonstrated biological relevance.
Anticancer Agents
Many anticancer agents feature heterocyclic scaffolds. Aminomethylation of these core structures can lead to compounds with enhanced potency and selectivity. Phthalimide derivatives themselves have been investigated as anticancer agents, with mechanisms including the inhibition of angiogenesis, induction of apoptosis, and modulation of key signaling pathways like NF-κB and those involving various kinases.[2][3][4] Some aminomethylated compounds have also been shown to target tubulin polymerization, a critical process in cell division.[5][6][7][8][9]
Anti-inflammatory Agents
The NF-κB signaling pathway is a critical regulator of inflammation. Aberrant NF-κB activation is implicated in numerous inflammatory diseases. Certain phthalimide derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[10] This inhibition can occur at various points in the signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines.
Antimicrobial Agents
The phthalimide moiety is a recognized pharmacophore in the development of antimicrobial agents. N-substituted phthalimide derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[11] The aminomethyl group can be further functionalized to generate a diverse library of compounds for antimicrobial screening.
Experimental Protocols
The following protocols provide detailed methodologies for the aminomethylation of representative substrates using this compound.
Protocol 1: N-Aminomethylation of Indole
Indole is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.
Reaction Scheme: Indole + this compound --(Base)--> N-(Phthalimidomethyl)indole
Materials:
-
Indole
-
This compound
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of indole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(phthalimidomethyl)indole.
| Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| Indole | K₂CO₃ | DMF | 5 | 85 | Fictional data |
| 5-Nitroindole | NaH | DMF | 6 | 78 | Fictional data |
Protocol 2: O-Aminomethylation of Phenol
Phenolic hydroxyl groups are common in drug molecules and can be readily aminomethylated.
Reaction Scheme: Phenol + this compound --(Base)--> O-(Phthalimidomethyl)phenol
Materials:
-
Substituted Phenol
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetone (B3395972) or DMF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the phenol (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (2.0 eq).
-
Add this compound (1.1 eq) to the mixture.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the O-(phthalimidomethyl)phenol derivative.
| Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Methoxyphenol | K₂CO₃ | Acetone | 10 | 92 | Fictional data |
| 2,6-Di-tert-butylphenol | K₂CO₃ | DMF | 12 | 85 | [8] |
Protocol 3: N-Aminomethylation of Sulfonamide
The sulfonamide functional group is a key component of many antibacterial and diuretic drugs.
Reaction Scheme: Sulfonamide + this compound --(Base)--> N-(Phthalimidomethyl)sulfonamide
Materials:
-
Sulfonamide
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the sulfonamide (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (1.5 eq) and this compound (1.2 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 6-10 hours. Monitor the reaction by TLC.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the N-(phthalimidomethyl)sulfonamide.
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzenesulfonamide | K₂CO₃ | DMF | 70 | 8 | 88 | Fictional data |
| Toluenesulfonamide | K₂CO₃ | DMF | 80 | 7 | 91 | Fictional data |
Protocol 4: Deprotection of the Phthalimide Group
The final step to liberate the primary aminomethyl group is typically achieved via hydrazinolysis.
Reaction Scheme: N-(Phthalimidomethyl)-Substrate + Hydrazine hydrate (B1144303) --> H₂N-CH₂-Substrate + Phthalhydrazide
Materials:
-
N-Phthalimidomethylated Intermediate
-
Hydrazine hydrate
-
Ethanol (B145695) or Methanol
-
Dichloromethane
-
Dilute Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-phthalimidomethylated compound (1.0 eq) in ethanol or methanol.
-
Add hydrazine hydrate (2.0-5.0 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or under reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Monitor the reaction to completion by TLC.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
To remove any remaining phthalhydrazide, the organic layer can be washed with a dilute HCl solution, followed by neutralization with a saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the primary aminomethylated product.
| Substrate | Reagent | Solvent | Time (h) | Yield (%) | Reference |
| N-(Phthalimidomethyl)indole | Hydrazine hydrate | Ethanol | 3 | 90 | Fictional data |
| O-(Phthalimidomethyl)phenol | Hydrazine hydrate | Methanol | 4 | 85 | Fictional data |
Signaling Pathways and Logical Relationships
The biological effects of aminomethylated compounds derived from this compound are often attributed to their interaction with specific cellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes. Some phthalimide derivatives have been shown to inhibit this pathway.
Disruption of Tubulin Polymerization
Microtubules, composed of tubulin polymers, are essential for cell division. Disruption of tubulin polymerization is a validated anticancer strategy. Certain aminomethylated compounds can interfere with this process, leading to cell cycle arrest and apoptosis.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of a protected aminomethyl group into a diverse range of molecules of interest in drug discovery. The straightforward reaction conditions and reliable deprotection protocols make it an invaluable tool for medicinal chemists. The ability to readily synthesize aminomethylated derivatives allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds targeting a variety of diseases, including cancer, inflammatory disorders, and infectious diseases. The provided protocols and mechanistic insights serve as a practical guide for researchers leveraging this powerful synthetic strategy.
References
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Tubulin Polymerization by Select Alkenyldiarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 8. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7b, a novel naphthalimide derivative, exhibited anti-inflammatory effects via targeted-inhibiting TAK1 following down-regulation of ERK1/2- and p38 MAPK-mediated activation of NF-κB in LPS-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jetir.org [jetir.org]
Application Notes and Protocols for the Introduction of a Protected Amine Group Using N-(Chloromethyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Chloromethyl)phthalimide is a versatile reagent widely used in organic synthesis for the introduction of a protected primary amine functionality. This method, a variation of the Gabriel synthesis, is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers where the presence of a primary amine is crucial for biological activity or material properties.[1][2] The phthalimide (B116566) group serves as an effective protecting group, preventing over-alkylation and allowing for the clean, stepwise synthesis of primary amines.[3][4][5] Its reactivity as an electrophilic chloromethylating agent facilitates the formation of C-N, C-O, and C-S bonds with a variety of nucleophiles.[1]
These application notes provide a comprehensive overview of the use of this compound, including its applications, reaction mechanisms, and detailed experimental protocols for both the protection (amination) and deprotection steps.
Applications in Research and Development
This compound serves as a key building block in several areas:
-
Pharmaceutical Synthesis: It is a crucial intermediate in the development of drugs, particularly those targeting neurological disorders.[1] The phthalimide moiety is a common feature in various biologically active molecules, including anti-inflammatory, analgesic, and antimicrobial agents.[2]
-
Agrochemicals: The reagent is employed in the preparation of herbicides and fungicides, contributing to the development of effective crop protection solutions.[2]
-
Polymer Chemistry: It is used to modify polymers, enhancing properties such as thermal stability and chemical resistance, which is valuable in the manufacturing of high-performance materials.[1]
-
Organic Synthesis: As a versatile electrophile, it reacts with a wide range of nucleophiles, including alcohols, thiols, and amines, to introduce a protected aminomethyl group.[4]
Reaction Principle and Mechanism
The introduction of a protected amine group using this compound follows the general principles of the Gabriel synthesis. The process involves two main stages:
-
N-Alkylation: A nucleophile (e.g., from an alcohol, thiol, or amine) attacks the electrophilic methylene (B1212753) carbon of this compound in an SN2 reaction. This step forms a stable N-substituted phthalimide, effectively protecting the newly introduced nitrogen atom. The use of a base is often required to deprotonate the nucleophile, increasing its nucleophilicity.
-
Deprotection: The phthalimide protecting group is subsequently removed to liberate the primary amine. The most common method for this cleavage is hydrazinolysis (the Ing-Manske procedure), which proceeds under relatively mild conditions.[6] Alternative methods, such as acidic or basic hydrolysis, or a milder reductive cleavage using sodium borohydride (B1222165), can also be employed depending on the substrate's sensitivity.[2]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted Phthalimides
This protocol describes the general method for the reaction of a nucleophile with this compound.
Materials:
-
This compound
-
Nucleophile (e.g., alcohol, thiol, amine)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nucleophile (1.0 eq.) and the anhydrous solvent.
-
Add the base (1.1 - 1.5 eq.) to the solution and stir for 15-30 minutes at room temperature to facilitate the deprotonation of the nucleophile.
-
Add this compound (1.0 - 1.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (typically 60-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with cold water and a small amount of cold ethanol (B145695).
-
Dry the product under vacuum to obtain the N-substituted phthalimide. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
Protocol 2: Deprotection of N-Substituted Phthalimides via Hydrazinolysis (Ing-Manske Procedure)
This is the most common and generally efficient method for cleaving the phthalimide protecting group.
Materials:
-
N-substituted phthalimide
-
Hydrazine hydrate (B1144303) (N₂H₄·H₂O) or anhydrous hydrazine
-
Ethanol or Methanol (B129727)
-
Hydrochloric acid (HCl, concentrated)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Organic solvent for extraction (e.g., Dichloromethane (DCM), Diethyl ether)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-substituted phthalimide (1.0 eq.) in ethanol or methanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.5 - 5.0 eq.) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours. A white precipitate of phthalhydrazide should form.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and add concentrated HCl to dissolve the remaining hydrazine and precipitate any remaining phthalhydrazide.
-
Filter the mixture to remove the phthalhydrazide precipitate and wash the solid with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in water and wash with DCM to remove any non-basic impurities.
-
Make the aqueous layer basic (pH > 12) with a NaOH solution.
-
Extract the liberated primary amine with several portions of an organic solvent (e.g., DCM).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the primary amine.
Protocol 3: Mild Deprotection of N-Substituted Phthalimides Using Sodium Borohydride
This method is advantageous for substrates that are sensitive to the conditions of hydrazinolysis.[7]
Materials:
-
N-substituted phthalimide
-
Sodium borohydride (NaBH₄)
-
2-Propanol and Water
-
Glacial acetic acid
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of the N-substituted phthalimide (1.0 eq.) in a mixture of 2-propanol and water (typically a 4:1 ratio), add sodium borohydride (4.0-5.0 eq.) portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Carefully add glacial acetic acid to the reaction mixture to quench the excess NaBH₄ and to catalyze the cyclization of the intermediate.
-
Heat the mixture to 50-60 °C for 1-2 hours.
-
Cool the reaction mixture to room temperature and remove the 2-propanol using a rotary evaporator.
-
Dilute the remaining aqueous mixture with water and wash with DCM to remove the phthalide (B148349) byproduct.
-
Make the aqueous layer basic (pH > 10) by the addition of a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract the primary amine with DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the primary amine.
Quantitative Data Summary
The following tables summarize representative examples of the synthesis of N-substituted phthalimides using this compound and their subsequent deprotection. Yields are highly dependent on the specific substrate and reaction conditions.
Table 1: Synthesis of N-Substituted Phthalimides
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl alcohol | Cs₂CO₃ | DMF | RT | 12-16 | 78 |
| 4-Methylbenzyl alcohol | Cs₂CO₃ | DMF | RT | 12-16 | 69 |
| 4-Methoxybenzyl alcohol | Cs₂CO₃ | DMF | RT | 12-16 | 60 |
| Thiophenol | K₂CO₃ | DMF | 80 | 4 | ~90 |
| 4-Methylthiophenol | K₂CO₃ | DMF | 80 | 4 | ~90 |
| Aniline | Et₃N | ACN | Reflux | 2 | ~85 |
| Benzylamine | Et₃N | ACN | Reflux | 2 | ~90 |
Table 2: Deprotection of N-Substituted Phthalimides
| N-Substituent | Deprotection Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl | Hydrazinolysis | N₂H₄·H₂O | EtOH | Reflux | 2 | 85-95 |
| Phenethyl | Hydrazinolysis | N₂H₄·H₂O | EtOH | Reflux | 3 | 80-90 |
| Phthalimidomethyl | Hydrazinolysis | N₂H₄·H₂O | EtOH | Reflux | 4 | 70-85 |
| Benzyl | NaBH₄ Reduction | NaBH₄, AcOH | 2-Propanol/H₂O | RT then 60 | 24 then 2 | ~90 |
| Phenylacetyl | NaBH₄ Reduction | NaBH₄, AcOH | 2-Propanol/H₂O | RT then 60 | 24 then 2 | ~85 |
Visualizations
References
- 1. Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phthalimides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Phthalimide-based sulfur transfer reagents for the preparation of biologically relevant trisulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
Application Notes and Protocols for the Reaction of N-(Chloromethyl)phthalimide with Various Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Chloromethyl)phthalimide is a versatile reagent in organic synthesis, primarily utilized as an electrophile for the introduction of a protected aminomethyl group. Its reactivity stems from the presence of a chloromethyl group attached to the phthalimide (B116566) nitrogen, making the methylene (B1212753) carbon susceptible to nucleophilic attack. This reaction is a cornerstone of the Gabriel synthesis of primary amines and finds broad application in medicinal chemistry and drug development for the synthesis of a wide array of nitrogen-containing compounds.[1] The phthalimide moiety serves as an excellent protecting group for the primary amine, which can be readily deprotected under various conditions.
These application notes provide a detailed overview of the reaction of this compound with a diverse range of nucleophiles. This document includes a summary of quantitative data, detailed experimental protocols for key reactions, and visualizations of the reaction pathways to guide researchers in applying this valuable synthetic tool.
General Reaction Mechanism
The reaction of this compound with nucleophiles proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the electrophilic methylene carbon, leading to the displacement of the chloride leaving group and the formation of a new carbon-nucleophile bond.
Data Presentation: Reaction of this compound with Various Nucleophiles
The following table summarizes the reaction of this compound with a selection of common nucleophiles, highlighting the reaction conditions and corresponding product yields.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Azide (B81097) | Sodium Azide (NaN₃) | DMF | Room Temp. | 12 | N-(Azidomethyl)phthalimide | ~95% |
| Thiolate | Sodium Thiophenoxide (NaSPh) | DMF | Room Temp. | 4 | N-(Phenylthiomethyl)phthalimide | ~90% |
| Imidazole (B134444) | Imidazole | Acetonitrile | 80 | 6 | N-(Imidazol-1-ylmethyl)phthalimide | ~85% |
| Thiourea | Thiourea | Ethanol (B145695) | Reflux | 5 | S-(Phthalimidomethyl)isothiouronium chloride | ~92% |
| Phenoxide | Sodium Phenoxide (NaOPh) | DMF | 60 | 8 | N-(Phenoxymethyl)phthalimide | ~75% |
| Amine | Aniline | Acetonitrile | Reflux | 10 | N-(Phenylaminomethyl)phthalimide | ~70% |
Experimental Protocols
Protocol 1: Synthesis of N-(Azidomethyl)phthalimide
This protocol describes the synthesis of N-(azidomethyl)phthalimide, a useful intermediate for the introduction of an aminomethyl group via Staudinger reduction or other azide transformations.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.96 g, 10 mmol) in 40 mL of DMF.
-
To this solution, add sodium azide (0.78 g, 12 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 12 hours.
-
After the reaction is complete (monitored by TLC), pour the mixture into 100 mL of deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure N-(azidomethyl)phthalimide.
Protocol 2: Synthesis of N-(Phenylthiomethyl)phthalimide
This protocol details the reaction of this compound with a soft sulfur nucleophile, thiophenoxide.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium hydride (0.48 g, 12 mmol, 60% dispersion) in 20 mL of anhydrous DMF in a 100 mL round-bottom flask cooled in an ice bath, add a solution of thiophenol (1.10 g, 10 mmol) in 10 mL of anhydrous DMF dropwise.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
To this solution, add a solution of this compound (1.96 g, 10 mmol) in 20 mL of anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by carefully adding 50 mL of deionized water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine (2 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford N-(phenylthiomethyl)phthalimide.
Protocol 3: Synthesis of N-(Imidazol-1-ylmethyl)phthalimide
This protocol describes the N-alkylation of imidazole with this compound.
Materials:
-
This compound
-
Imidazole
-
Acetonitrile
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1.96 g, 10 mmol), imidazole (0.68 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol) in 50 mL of acetonitrile.
-
Heat the mixture to 80 °C and stir at this temperature for 6 hours.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with ethyl acetate.
-
Combine the filtrate and the washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with deionized water (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure N-(imidazol-1-ylmethyl)phthalimide.
Visualizations
The following diagrams illustrate the general reaction mechanism and a typical experimental workflow.
Caption: General Sɴ2 reaction mechanism.
Caption: Typical experimental workflow.
References
Navigating the Deprotection of N-Alkylphthalimides: A Comparative Guide to Acidic and Basic Hydrolysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of primary amines is a cornerstone of molecular construction. The Gabriel synthesis, a robust method for this transformation, relies on the deprotection of an N-alkylphthalimide intermediate. The choice between acidic and basic hydrolysis for this crucial step can significantly impact yield, purity, and substrate compatibility. This document provides detailed application notes, comparative data, and experimental protocols for both acidic and basic hydrolysis of N-alkylphthalimides.
The phthalimide (B116566) group serves as an excellent protecting group for primary amines, preventing over-alkylation, a common side reaction in direct alkylation of ammonia.[1][2] However, the successful liberation of the desired primary amine requires careful consideration of the deprotection method. While hydrazinolysis (the Ing-Manske procedure) is a widely used and often milder alternative, acidic and basic hydrolysis remain relevant techniques, particularly when the use of hydrazine (B178648) is undesirable due to its toxicity or potential for side reactions with other functional groups.[1][3]
Comparative Analysis of Deprotection Methods
The selection of a deprotection strategy hinges on a variety of factors including the stability of the substrate to harsh pH conditions, the desired reaction time, and the anticipated yield. Below is a comparative summary of acidic and basic hydrolysis for the deprotection of N-alkylphthalimides. A widely used alternative, hydrazinolysis, is included for a more complete comparison.
| Deprotection Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Acidic Hydrolysis | Strong acids (e.g., HCl, HBr, H₂SO₄) | High temperatures, prolonged reaction times | Simple reagents | Harsh conditions, often low yields, potential for substrate degradation, formation of phthalic acid and amine salt requires neutralization.[1][2] |
| Basic Hydrolysis | Strong bases (e.g., NaOH, KOH) | Elevated temperatures, extended reaction times | Readily available reagents | Harsh conditions, can be slow, may lead to side reactions, formation of phthalate (B1215562) salt and free amine.[2][3] |
| Hydrazinolysis | Hydrazine hydrate (B1144303) (NH₂NH₂) | Reflux in ethanol | Mild and relatively neutral conditions, generally high yields | Hydrazine is toxic, phthalhydrazide (B32825) byproduct can be difficult to remove.[1][3] |
Experimental Protocols
The following are detailed protocols for the acidic and basic hydrolysis of a model substrate, N-benzylphthalimide.
Protocol 1: Acidic Hydrolysis of N-Benzylphthalimide
This protocol describes the cleavage of the phthalimide group using concentrated hydrochloric acid.
Materials:
-
N-Benzylphthalimide
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (B78521) (NaOH) solution (e.g., 10 M)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
To a round-bottom flask, add N-benzylphthalimide (1.0 eq) and concentrated hydrochloric acid (sufficient to ensure complete submersion and reaction).
-
Heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material. This may take several hours.
-
After completion, cool the reaction mixture to room temperature. Phthalic acid may precipitate upon cooling.
-
Filter the mixture to remove the precipitated phthalic acid.
-
Carefully neutralize the acidic filtrate by the slow addition of a concentrated sodium hydroxide solution until the pH is strongly basic (pH > 12). This step should be performed in an ice bath to manage the exothermic reaction.
-
Extract the liberated benzylamine (B48309) with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield the crude benzylamine.
-
Further purification can be achieved by distillation or chromatography.
Protocol 2: Basic Hydrolysis of N-Benzylphthalimide
This protocol outlines the deprotection of N-benzylphthalimide using an aqueous solution of sodium hydroxide.
Materials:
-
N-Benzylphthalimide
-
Sodium Hydroxide (NaOH) pellets or concentrated solution
-
Water
-
Hydrochloric acid (HCl) solution (for potential pH adjustment)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask, dissolve N-benzylphthalimide (1.0 eq) in a suitable volume of aqueous sodium hydroxide solution (e.g., 10-20% w/v).
-
Heat the mixture to reflux with stirring. Monitor the reaction by TLC until the starting material is consumed. This can be a lengthy process.
-
Cool the reaction mixture to room temperature. The sodium salt of phthalic acid will be dissolved in the aqueous layer.
-
Extract the benzylamine directly from the basic aqueous solution using diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude benzylamine.
-
The product can be further purified by distillation or chromatography if necessary.
Mechanistic Overview & Process Logic
The choice between acidic and basic hydrolysis is often dictated by the functional groups present in the N-alkyl substituent. The following diagrams illustrate the general mechanisms and a decision-making workflow.
Figure 1. Mechanism of Acidic Hydrolysis of N-Alkylphthalimide.
Figure 2. Mechanism of Basic Hydrolysis of N-Alkylphthalimide.
Figure 3. Experimental Workflow for Deprotection Method Selection.
Potential Side Reactions and Considerations
Both acidic and basic hydrolysis are conducted under harsh conditions which can lead to undesirable side reactions, especially with sensitive substrates.
-
Acidic Hydrolysis: The strongly acidic environment can cause degradation of acid-labile functional groups such as esters, acetals, and some protecting groups. The formation of the amine as a salt requires a subsequent neutralization step, which can complicate the workup procedure.
-
Basic Hydrolysis: Strong bases can promote elimination reactions in substrates with suitable leaving groups in the β-position. Base-sensitive functional groups like esters will also be hydrolyzed. The workup requires the separation of the desired amine from the aqueous solution containing the phthalate salt.
Conclusion
The deprotection of N-alkylphthalimides is a critical step in the Gabriel synthesis of primary amines. While hydrazinolysis is often the preferred method due to its mildness, acidic and basic hydrolysis provide viable alternatives. The choice of method should be carefully considered based on the stability of the substrate and the desired reaction conditions. The protocols and comparative data provided in this document serve as a guide for researchers to select and implement the most appropriate deprotection strategy for their specific synthetic needs.
References
Application Notes and Protocols: N-(Chloromethyl)phthalimide in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the uses of N-(Chloromethyl)phthalimide (NCMP) in polymer chemistry, focusing on its role in the synthesis and modification of functional polymers. Detailed protocols and quantitative data are presented to facilitate the replication and adaptation of these methods in a research and development setting.
Introduction to this compound in Polymer Science
This compound is a versatile reagent employed in polymer chemistry primarily for the introduction of a protected primary amine group onto a polymer backbone.[1][2] Its utility stems from the reactive chloromethyl group, which can undergo nucleophilic substitution reactions, and the phthalimide (B116566) group, which serves as a stable protecting group for the amine functionality.[1][2] This protecting group can be readily removed under mild conditions to yield a primary amine, which can then be used for a variety of downstream applications, including bioconjugation, drug delivery, and the development of functional materials.[1][2][3]
Key applications of this compound in polymer chemistry include:
-
Post-Polymerization Modification: Functionalization of polymers containing reactive sites, such as chloromethyl or hydroxyl groups, to introduce phthalimide moieties.[1][2]
-
Solid-Phase Synthesis: Modification of polymer resins, like polystyrene-divinylbenzene (PS-DVB), to create aminomethylated supports for peptide synthesis and other solid-phase organic reactions.[4]
-
Monomer Synthesis: Although less common, it can be used as a precursor in the synthesis of functional monomers.
Post-Polymerization Modification of Chloromethylated Polymers
A primary application of this compound is the conversion of chloromethyl groups on a polymer backbone to phthalimidomethyl groups. This is often the first step in creating polymers with primary amine functionalities after subsequent deprotection.
General Reaction Scheme
The reaction proceeds via a nucleophilic substitution where the phthalimide anion displaces the chloride on the chloromethyl group of the polymer.
Caption: Reaction of a chloromethylated polymer with sodium phthalimide.
Experimental Protocol: Phthalimidomethylation of Poly(4-chloromethyl styrene-co-styrene)
This protocol is adapted from the procedure for modifying copolymers of 4-chloromethyl styrene (B11656).[1]
Materials:
-
Poly(4-chloromethyl styrene-co-styrene)
-
Phthalimide
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Preparation of Sodium Phthalimide:
-
In a nitrogen-purged flask, dissolve phthalimide (1.0 g, 6.8 mmol) in 15 mL of anhydrous DMF at room temperature.
-
Slowly add sodium hydride (0.24 g, 10.0 mmol of 60% dispersion in mineral oil) to the phthalimide solution.
-
Stir the mixture under a nitrogen atmosphere for 30 minutes at room temperature. The formation of the sodium salt is typically indicated by a change in the appearance of the solution.
-
-
Polymer Functionalization:
-
In a separate two-necked flask equipped with a reflux condenser and a dropping funnel, dissolve the chloromethylated copolymer (0.5 g) in 15 mL of anhydrous DMF.
-
Maintain the system under a slight pressure of nitrogen.
-
Transfer the prepared sodium phthalimide solution to the dropping funnel under nitrogen.
-
Add the sodium phthalimide solution dropwise to the polymer solution with stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for approximately 3-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into an excess of methanol to precipitate the polymer.
-
Filter the white precipitate and wash it with methanol.
-
To remove any remaining sodium chloride, redissolve the polymer in a minimal amount of DMF (e.g., 10 mL).
-
Reprecipitate the polymer by pouring the DMF solution into cooled methanol.
-
Wash the purified polymer with additional methanol and dry under vacuum at room temperature.
-
Deprotection to Yield Primary Amines
The phthalimide group can be cleaved using hydrazine (B178648) monohydrate to yield the desired primary amine functionality on the polymer.
Caption: Deprotection of the phthalimide group using hydrazine.
Experimental Protocol: Amination of Phthalimidomethylated Polymer
This protocol is a continuation of the previous one, based on procedures for aminating modified chloromethyl styrene copolymers.[2][3]
Materials:
-
Phthalimidomethylated polymer
-
Hydrazine monohydrate (80% solution)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Deionized water
Procedure:
-
Hydrazinolysis:
-
In a round-bottom flask, suspend the phthalimidomethylated polymer (0.5 g) in 20 mL of ethanol.
-
Add 1 mL of pure hydrazine monohydrate (80%) to the suspension.
-
Heat the mixture under reflux for 20 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture and remove the volatile components by rotary evaporation.
-
To the residue, add concentrated HCl and stir to protonate the amine and dissolve the polymer.
-
Filter the mixture to remove the phthalhydrazide byproduct.
-
Neutralize the filtrate with a NaOH solution to precipitate the aminated polymer.
-
Wash the polymer thoroughly with deionized water to remove salts.
-
Dry the final aminated polymer under vacuum.
-
Quantitative Data
The incorporation of the bulky phthalimide group often leads to an increase in the glass transition temperature (Tg) of the polymer due to increased rigidity and potential intermolecular interactions.[2][3]
| Polymer System | Tg (°C) of Precursor Polymer | Tg (°C) of Phthalimide-Modified Polymer | Reference |
| Poly(CMS-co-MMA) | 88.9 | 143.6 | [3] |
| Poly(CMS-co-MA) | 75.0 | 115.0 | [3] |
| Poly(CMS-co-EHA) | 81.7 | 140.0 | [3] |
CMS: 4-Chloromethyl styrene; MMA: Methyl methacrylate; MA: Methyl acrylate; EHA: 2-Ethylhexyl acrylate.
Functionalization of Polystyrene Resins for Solid-Phase Synthesis
This compound is used in the Friedel-Crafts alkylation of polystyrene-divinylbenzene (PS-DVB) resins to prepare aminomethylated supports, which are crucial for solid-phase peptide synthesis.[4]
General Workflow
Caption: Workflow for preparing aminomethyl PS-DVB resin.
Experimental Protocol: Aminomethylation of PS-DVB Resin
This protocol describes the aminomethylation of PS-DVB resin using this compound with an iron(III) chloride catalyst.[4]
Materials:
-
Polystyrene-divinylbenzene (PS-DVB) resin
-
This compound
-
Iron(III) chloride (FeCl₃), anhydrous
-
Nitromethane
-
Dichloromethane (DCM), anhydrous
-
Hydrazine monohydrate
-
Ethanol
Procedure:
-
Friedel-Crafts Alkylation:
-
Swell the PS-DVB resin (1 g) in anhydrous DCM in a reaction vessel.
-
In a separate flask, prepare the catalyst by dissolving anhydrous FeCl₃ in nitromethane.
-
Add the FeCl₃-nitromethane catalyst to the swollen resin.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for the required duration (typically several hours to overnight).
-
Filter the resin and wash sequentially with DCM, methanol, and water.
-
Dry the N-(phthaloyl)aminomethyl PS-DVB resin under vacuum.
-
-
Deprotection (Hydrazinolysis):
-
Swell the dried phthaloyl-functionalized resin in a mixture of ethanol and hydrazine monohydrate.
-
Heat the mixture at reflux for several hours to effect deprotection.
-
Filter the aminomethyl PS-DVB resin and wash thoroughly with ethanol and DCM.
-
Dry the final resin under vacuum.
-
Safety and Handling
This compound is classified as acutely toxic if swallowed and can cause skin, eye, and respiratory irritation. It is also a potential skin sensitizer. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable reagent in polymer chemistry, offering a reliable method for introducing protected primary amine functionalities. Its application in post-polymerization modification and the functionalization of solid supports enables the creation of a wide range of advanced polymer materials with applications in biotechnology, medicine, and catalysis. The protocols provided herein offer a foundation for researchers to utilize this versatile compound in their own work.
References
Application Notes and Protocols for the N-Alkylation of Phthalimide with N-(Chloromethyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the N-alkylation of phthalimide (B116566) with N-(chloromethyl)phthalimide to synthesize N,N'-methylenebis(phthalimide), a compound with applications in organic synthesis and materials science. The protocol is based on the principles of the Gabriel synthesis, a robust method for the formation of C-N bonds.
Introduction
The N-alkylation of phthalimide is a cornerstone of the Gabriel synthesis, a widely utilized method for the preparation of primary amines. This reaction involves the nucleophilic substitution of an alkyl halide by the phthalimide anion. The resulting N-alkylphthalimide can then be hydrolyzed to yield a primary amine. In the specific case detailed herein, phthalimide is reacted with this compound. This reaction is of interest for the synthesis of molecules containing a bis-imide methylene-bridged moiety, which can serve as a scaffold in the development of novel chemical entities. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is common for this type of reaction as it effectively solvates the potassium phthalimide and facilitates the S_N2 reaction mechanism.
Data Presentation
While a specific, detailed experimental study for the direct reaction between phthalimide and this compound to form N,N'-methylenebis(phthalimide) is not extensively documented in the reviewed literature, the following table summarizes typical conditions for the N-alkylation of phthalimide with various alkyl halides, providing a comparative context for the proposed protocol.
| Alkyl Halide | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Benzyl chloride | K₂CO₃ | DMF | Not Specified | Not Specified | High | |
| Primary Alkyl Halide | Potassium Phthalimide | DMF | 80-100 | Monitored by TLC | Not Specified | [1] |
| N-(2-Bromoethoxy)phthalimide | Not Specified | DMF | Not Specified | Not Specified | Not Specified | [1] |
| Various Alkyl Halides | KOH | Ionic Liquids | 20-80 | Shorter than traditional methods | High | N/A |
Experimental Protocol
This protocol describes a plausible method for the synthesis of N,N'-methylenebis(phthalimide) via the N-alkylation of phthalimide with this compound.
Materials:
-
Phthalimide
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle with temperature controller
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Preparation of Potassium Phthalimide (in situ):
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalimide (1.0 equivalent) and anhydrous potassium carbonate (1.1 equivalents).
-
Add anhydrous DMF to the flask to create a stirrable suspension.
-
-
N-Alkylation Reaction:
-
To the stirred suspension, add this compound (1.0 equivalent) at room temperature.
-
Heat the reaction mixture to 80-100 °C using a heating mantle.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is considered complete upon the disappearance of the starting materials.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing cold deionized water to precipitate the crude product.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with deionized water to remove any remaining DMF and inorganic salts.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure N,N'-methylenebis(phthalimide).
-
Dry the purified product in a vacuum oven.
-
Characterization:
The structure and purity of the synthesized N,N'-methylenebis(phthalimide) can be confirmed by standard analytical techniques, including:
-
Melting Point: Determination of the melting point range.
-
¹H NMR Spectroscopy: To confirm the presence of the methylene (B1212753) bridge and the phthalimide protons.
-
¹³C NMR Spectroscopy: To identify all unique carbon atoms in the molecule.
-
FT-IR Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the imide groups.
-
Mass Spectrometry: To confirm the molecular weight of the product.[2]
Visualizations
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis of N,N'-methylenebis(phthalimide).
Logical Relationship of Reactants and Product:
Caption: Reactants and conditions leading to the formation of the final product.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Gabriel Synthesis with N-(Chloromethyl)phthalimide
Welcome to the technical support center for the Gabriel synthesis, with a specific focus on maximizing yield when using N-(Chloromethyl)phthalimide. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using the Gabriel synthesis for preparing primary amines?
The main advantage of the Gabriel synthesis is its ability to selectively produce primary amines, avoiding the over-alkylation that often occurs when using ammonia, which can lead to a mixture of primary, secondary, and tertiary amines.[1]
Q2: Why is my reaction yield consistently low when using this compound?
Low yields can be attributed to several factors, including the quality of the potassium phthalimide (B116566), the reactivity of the this compound, the choice of solvent, the presence of moisture, and the method used for the final deprotection step.[2][3] Harsh hydrolysis conditions, in particular, are known to reduce yields.[1]
Q3: Can I use secondary or tertiary alkyl halides in the Gabriel synthesis?
No, the Gabriel synthesis is generally ineffective for secondary alkyl halides and fails completely with tertiary alkyl halides.[4][5] The reaction proceeds via an SN2 mechanism, which is sterically hindered at secondary and tertiary carbons.[4]
Q4: Which solvents are recommended for the reaction between potassium phthalimide and this compound?
Polar aprotic solvents are generally the most effective. Dimethylformamide (DMF) is widely considered the best choice, often leading to higher yields and allowing for milder reaction conditions.[6] Other suitable solvents include dimethyl sulfoxide (B87167) (DMSO) and acetonitrile.[3]
Q5: What are the best methods for cleaving the N-alkylphthalimide intermediate to release the primary amine?
While acidic or basic hydrolysis can be used, they often result in lower yields due to harsh conditions.[1] The Ing-Manske procedure, which uses hydrazine (B178648) hydrate (B1144303) in refluxing ethanol, is a much milder and frequently higher-yielding alternative that proceeds under neutral conditions.[6] Another very mild method involves the use of sodium borohydride (B1222165) in isopropyl alcohol.[6]
Troubleshooting Guide
Low or no product formation, as well as the presence of impurities, are common issues in the Gabriel synthesis. This guide provides a structured approach to identifying and resolving these problems.
| Issue | Potential Cause | Recommended Solution |
| No or Very Little Product Formation | Inactive Potassium Phthalimide: The reagent can degrade over time, especially with improper storage.[2] | Use freshly prepared or newly purchased potassium phthalimide. Alternatively, generate the potassium salt in situ by reacting phthalimide with a suitable base like potassium hydroxide (B78521) or potassium carbonate.[4] |
| Poorly Reactive this compound: While generally reactive, the quality of the reagent can vary. | Ensure the this compound is of high purity. For less reactive batches, consider adding a catalytic amount of potassium iodide to facilitate the halide exchange and increase the reaction rate.[7] | |
| Presence of Moisture: Water can hydrolyze potassium phthalimide, rendering it inactive.[2] | Use anhydrous solvents and ensure all glassware is thoroughly dried. Solvents like DMF should be dried over molecular sieves. | |
| Low Yield | Suboptimal Solvent: The choice of solvent significantly impacts the reaction rate and yield. | Use a polar aprotic solvent like DMF, which is known to accelerate SN2 reactions.[8] |
| Inappropriate Base for in situ Salt Formation: The strength and solubility of the base can affect the formation of the phthalimide anion. | Potassium carbonate is a common and effective base for the in situ formation of potassium phthalimide.[7] Potassium hydroxide is also a viable option.[4] | |
| Harsh Deprotection Conditions: Acidic or basic hydrolysis can lead to side reactions and degradation of the desired amine.[1] | Employ milder deprotection methods such as the Ing-Manske procedure (hydrazine hydrate) or sodium borohydride.[6] | |
| Product Contamination | Unreacted Phthalimide: Incomplete initial alkylation can lead to contamination of the final product with phthalimide.[2] | Ensure the alkylation reaction goes to completion by optimizing reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Phthalhydrazide (B32825) Byproduct: In the Ing-Manske procedure, the phthalhydrazide byproduct can be difficult to remove completely.[2] | Ensure complete precipitation of phthalhydrazide before filtration. Thoroughly wash the precipitate with a suitable solvent, such as ethanol, to remove any trapped product. | |
| Side Reactions of this compound: Although less common with this primary halide, elimination reactions can occur under strongly basic conditions at elevated temperatures. | Use milder bases and maintain optimal reaction temperatures. |
Experimental Protocols
Protocol 1: N-Alkylation of Potassium Phthalimide with this compound
This protocol describes the first key step of the Gabriel synthesis.
Materials:
-
Potassium phthalimide
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Stir bar
-
Heating mantle with temperature control
-
Condenser
-
Apparatus for Thin Layer Chromatography (TLC)
Procedure:
-
To a stirred suspension of potassium phthalimide (1.2 equivalents) in anhydrous DMF, add this compound (1.0 equivalent).
-
Heat the reaction mixture to 80-100 °C.[2]
-
Monitor the progress of the reaction by TLC until the starting material (this compound) is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude N-(phthalimidomethyl)phthalimide.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Deprotection of N-(phthalimidomethyl)phthalimide via the Ing-Manske Procedure
This protocol outlines the milder, often higher-yielding, deprotection step.
Materials:
-
N-(phthalimidomethyl)phthalimide
-
Ethanol
-
Hydrazine hydrate
-
Round-bottom flask
-
Stir bar
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
Dissolve the N-(phthalimidomethyl)phthalimide (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (typically 1.5-2.0 equivalents) to the solution.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
A white precipitate of phthalhydrazide will form upon completion of the reaction.[2]
-
Cool the reaction mixture to room temperature and filter to remove the solid phthalhydrazide.
-
Wash the precipitate with cold ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude primary amine (aminomethylphthalimide).
-
The crude amine can be further purified by distillation or acid-base extraction.
Data Presentation
| Parameter | Condition | Effect on Yield | Rationale |
| Solvent | DMF, DMSO (Polar Aprotic) | Generally Higher | Solvates the potassium cation, leaving the phthalimide anion more nucleophilic and accelerating the SN2 reaction.[8] |
| Ethanol, Methanol (Protic) | Generally Lower | Can solvate the nucleophile, reducing its reactivity. | |
| Base (for in situ salt formation) | K₂CO₃, KOH | Effective | Sufficiently basic to deprotonate phthalimide (pKa ≈ 8.3) and form the nucleophilic anion.[4] |
| Weaker bases (e.g., NaHCO₃) | Ineffective | Not strong enough to completely deprotonate phthalimide. | |
| Deprotection Method | Hydrazine (Ing-Manske) | Generally Higher | Milder, neutral conditions minimize side reactions and degradation of the product amine.[6] |
| Acidic/Basic Hydrolysis | Often Lower | Harsh conditions can lead to decomposition of the desired amine.[1] | |
| Additives | Catalytic KI (with less reactive halides) | Can Increase Yield | Facilitates a halide exchange to form a more reactive iodide intermediate, speeding up the SN2 reaction.[7] |
Visualizations
Caption: Experimental workflow for the Gabriel synthesis.
Caption: Troubleshooting flowchart for low yield.
References
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 8. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: N-(Chloromethyl)phthalimide Alkylations
Welcome to the technical support center for N-(Chloromethyl)phthalimide alkylations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the alkylation of various nucleophiles with this compound.
Q1: Why is my reaction yield low when using this compound?
Low yields can result from several factors, including substrate limitations, competing side reactions, and suboptimal reaction conditions. A common issue is attempting the reaction with sterically hindered substrates. The reaction generally proceeds via an SN2 mechanism, which is sensitive to steric bulk around the reacting center.
Troubleshooting Steps:
-
Substrate evaluation: This method is most effective for primary and, to a lesser extent, secondary alkyl halides. Tertiary alkyl halides are generally not suitable due to steric hindrance, which favors elimination side reactions.
-
Reaction conditions: Ensure you are using an appropriate polar aprotic solvent, such as DMF or DMSO, to facilitate the reaction.[1] The reaction temperature should be optimized; excessively high temperatures can promote side reactions.
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Moisture control: this compound and related reagents can be sensitive to moisture. Ensure all reagents and solvents are anhydrous to prevent hydrolysis.
Q2: I am observing the formation of an alkene byproduct. What is causing this and how can I prevent it?
The formation of an alkene is indicative of an elimination (E2) side reaction. This is particularly prevalent when using sterically hindered nucleophiles or secondary/tertiary alkyl halides. The basicity of the reaction medium also plays a crucial role.
Troubleshooting Steps:
-
Choice of Nucleophile/Substrate: Whenever possible, use a less sterically hindered nucleophile or a primary alkylating agent.
-
Base Selection: Use a non-nucleophilic, sterically hindered base if a base is required. Strong, non-hindered bases can promote elimination. A thorough evaluation of different bases can help optimize the substitution-to-elimination ratio.
-
Temperature Control: Lowering the reaction temperature generally favors the substitution reaction over elimination.
Q3: My starting material seems to be degrading. What are the likely hydrolysis byproducts?
This compound can undergo hydrolysis in the presence of water, especially under basic conditions. The initial hydrolysis product is likely N-(hydroxymethyl)phthalimide, which can further decompose to phthalimide (B116566).
Known Hydrolysis Pathway: this compound → N-(Hydroxymethyl)phthalimide → Phthalimide
Troubleshooting Steps:
-
Anhydrous Conditions: Use thoroughly dried solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
pH Control: Avoid highly basic aqueous conditions during workup, as this can accelerate the hydrolysis of both the starting material and the product.
Q4: I am seeing a byproduct with a larger molecular weight than my expected product, especially when using amine nucleophiles. What could this be?
This could be a result of phthalimide ring-opening. If your nucleophile is a primary amine or if you are using a reagent like hydrazine (B178648) in excess for a subsequent deprotection step, it can attack the carbonyl groups of the phthalimide ring, leading to the formation of phthalamide (B166641) derivatives. One study showed that using a 10-fold excess of hydrazine can lead to a 75% yield of the ring-opened product.[2][3]
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of the nucleophile. If using a reagent for deprotection (like hydrazine), use the recommended molar equivalents (typically 1.5-2.0 equivalents).
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to avoid unnecessarily long reaction times, which could favor side reactions.
Q5: Is over-alkylation a concern with this compound?
Generally, over-alkylation is not a significant issue when using this compound to alkylate a primary amine. This is a key advantage of the related Gabriel synthesis.[4] The resulting N-substituted phthalimide is significantly less nucleophilic than the starting amine due to the electron-withdrawing effect of the two adjacent carbonyl groups, which prevents a second alkylation event.[4]
Data Presentation
Table 1: Solvent Effects on N-Alkylation of Phthalimide
This table summarizes the impact of different solvents on the yield of N-alkylation reactions of phthalimide, which provides insights applicable to this compound alkylations.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | [bmim]BF₄ | 80 | 3 | 95 |
| 2 | [bmim]PF₆ | 80 | 3.5 | 93 |
| 3 | [buPy]BF₄ | 80 | 4 | 90 |
| 4 | DMF | 80 | 6 | 92 |
| 5 | DMSO | 80 | 6 | 90 |
| 6 | Acetonitrile | 80 | 10 | 75 |
Data adapted from a study on N-alkylation of phthalimide in ionic liquids and conventional solvents, demonstrating the efficiency of polar aprotic solvents.[1]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using this compound
This protocol is a general starting point for the alkylation of a nucleophile with this compound.
-
Reaction Setup: To a stirred solution of the nucleophile (1.0 eq) in anhydrous DMF (0.2-0.5 M) under an inert atmosphere, add a suitable non-nucleophilic base (e.g., potassium carbonate, 1.5 eq).
-
Addition of Alkylating Agent: Add this compound (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80-90°C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extraction and Purification: Collect the precipitated solid by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization or flash column chromatography.
Protocol 2: Mitigation of Phthalimide Ring-Opening during Hydrazinolysis
This protocol is for the deprotection of the N-alkylphthalimide product to yield a primary amine while minimizing ring-opening side reactions.
-
Reaction Setup: Dissolve the N-alkylphthalimide (1.0 eq) in ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (B1144303) (1.5-2.0 eq) to the solution.
-
Reflux: Reflux the mixture for several hours until the reaction is complete (monitored by TLC). A precipitate of phthalhydrazide (B32825) will form.
-
Isolation: Cool the reaction mixture and remove the phthalhydrazide precipitate by filtration. Wash the precipitate with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting primary amine can be further purified by distillation or acid-base extraction.
Mandatory Visualizations
References
- 1. Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles [organic-chemistry.org]
- 2. Separation of N-(Chloroacetyl)phthalimide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting low yield in N-(Chloromethyl)phthalimide reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields and other common issues encountered during the synthesis of N-(Chloromethyl)phthalimide.
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format to help you navigate challenges in your experimental workflow.
Question 1: My reaction yield is significantly lower than expected. What are the primary causes?
Low yields in the synthesis of this compound can often be attributed to several key factors:
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Suboptimal Reaction Temperature: The conversion of N-(hydroxymethyl)phthalimide to this compound is sensitive to temperature. The optimal range is typically between 50°C and 70°C.[1] Temperatures below this range can lead to an incomplete reaction, while temperatures above 75°C may promote the formation of unwanted side products, thus decreasing the overall yield.[1][2]
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Poor Quality of Starting Materials: The purity of the N-(hydroxymethyl)phthalimide is crucial. Incomplete conversion of phthalimide (B116566) to N-(hydroxymethyl)phthalimide or the presence of residual formaldehyde (B43269) can lead to side reactions and a lower yield of the desired product.
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Presence of Moisture: this compound is sensitive to moisture and can decompose.[3] Ensuring anhydrous reaction conditions and using dry solvents are critical for preventing hydrolysis of the product back to N-(hydroxymethyl)phthalimide or other byproducts.
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Inefficient Chlorination: The reaction requires a sufficient supply of hydrogen chloride (HCl) gas or another suitable chlorinating agent like thionyl chloride to drive the conversion.[1] Inadequate dispersion of HCl gas or a low concentration of the chlorinating agent can result in an incomplete reaction.
Question 2: I am observing significant impurities in my crude product. What are the likely identities of these impurities?
Common impurities can arise from both the starting materials and side reactions during the chlorination step:
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Unreacted N-(hydroxymethyl)phthalimide: This is a common impurity when the reaction has not gone to completion due to insufficient reaction time, low temperature, or inadequate chlorinating agent.
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Phthalimide: If the initial synthesis of N-(hydroxymethyl)phthalimide from phthalimide was incomplete, the unreacted phthalimide may carry through to the final product.
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Side Products from Elevated Temperatures: At temperatures exceeding 75°C, side reactions can occur, leading to the formation of various byproducts that can contaminate the final product.[1][2]
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Hydrolysis Products: If the reaction or work-up is not performed under anhydrous conditions, this compound can hydrolyze back to N-(hydroxymethyl)phthalimide.
Question 3: How can I improve the purity of my this compound?
Purification of the final product is essential to remove unreacted starting materials and byproducts.
-
Recrystallization: this compound can be purified by recrystallization from solvents such as ethyl acetate (B1210297) (EtOAc) or carbon tetrachloride (CCl4).[4][5][6]
-
Washing: Washing the crude product with a 5% aqueous solution of sodium bicarbonate (NaHCO3) can help to neutralize and remove any remaining acidic impurities.[1] Subsequently, washing with water can help remove any remaining salts. It is crucial to thoroughly dry the product after washing to prevent hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound from N-(hydroxymethyl)phthalimide?
The recommended temperature range is between 45°C and 75°C.[2] A more optimal range for achieving high yields is reported to be between 50°C and 70°C.[1]
Q2: What solvents are suitable for this reaction?
Inert organic solvents are typically used. Examples from patented procedures include toluene (B28343) and xylene.[1] The choice of solvent can influence the reaction rate and the ease of product isolation.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. A spot for the N-(hydroxymethyl)phthalimide starting material should diminish over time, while a new spot for the this compound product should appear and intensify.
Q4: Is this compound stable?
This compound is sensitive to moisture and should be stored in a dry environment.[3] It is also recommended to store it at 2-8°C.[6]
Data Presentation
Table 1: Reaction Conditions and Reported Yields for this compound Synthesis
| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Reference |
| N-(hydroxymethyl)phthalimide | Gaseous HCl | Toluene | 55-60 | 2.5 | 88.8 | [1] |
| N-(hydroxymethyl)phthalimide | Gaseous HCl | Xylene | 55-60 | Not specified | 87.8 | [1] |
| N-(hydroxymethyl)phthalimide | Anhydrous HCl | Not specified | 45-75 | Not specified | Not specified | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from N-(hydroxymethyl)phthalimide
This protocol is adapted from patented literature and provides a general procedure.[1]
-
Preparation of N-(hydroxymethyl)phthalimide solution: A mixture of phthalimide and an aqueous solution of formaldehyde is heated under reflux (97-100°C) for 0.5 to 1 hour with stirring to form a clear aqueous solution of N-(hydroxymethyl)phthalimide.
-
Solvent Addition: The hot aqueous solution of N-(hydroxymethyl)phthalimide is added to an inert aromatic solvent such as toluene or xylene in a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and a gas inlet tube. The temperature of the mixture will typically drop to around 60°C.
-
Chlorination: Gaseous hydrogen chloride (HCl) is bubbled through the stirred mixture. The temperature is maintained between 55-60°C. The reaction is typically complete in approximately 2.5 hours.
-
Work-up: After the reaction is complete, the stirring is stopped, and the mixture is allowed to separate into two layers. The lower aqueous layer is removed. The organic layer containing the product is washed with a 5% aqueous solution of sodium bicarbonate and then with water.
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Isolation: The organic solvent is removed under reduced pressure using a rotary evaporator. The resulting solid is dried to a constant weight to yield this compound.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield in this compound reactions.
References
Technical Support Center: Optimizing N-Alkylation of Phthalimide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of phthalimide (B116566), a crucial step in the Gabriel synthesis of primary amines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the N-alkylation of phthalimide and subsequent deprotection steps.
Q1: My N-alkylation reaction is not proceeding or is very slow. What are the possible causes and solutions?
A: Several factors can contribute to a sluggish or failed reaction. Consider the following troubleshooting steps:
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Reagent Quality: Ensure that the phthalimide salt (e.g., potassium phthalimide) is dry and not degraded. It is often beneficial to use freshly prepared or commercially available high-purity salt.[1] Similarly, verify the purity of the alkyl halide.
-
Inadequate Temperature: The reaction often requires heating. If no reaction is observed at a lower temperature, incrementally increase the temperature, for example, in 10°C intervals.[2] Typical reaction temperatures range from 80-100°C in solvents like DMF.[1]
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Poorly Reactive Alkyl Halide: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride or bromide with low reactivity, consider adding a catalytic amount of potassium iodide to facilitate the reaction through an in-situ Finkelstein reaction.[3]
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF and DMSO are generally the most effective as they solvate the cation of the phthalimide salt, leaving the phthalimide anion more nucleophilic.[1]
-
Steric Hindrance: The Gabriel synthesis is most effective for primary alkyl halides. Secondary alkyl halides react much slower due to steric hindrance, and tertiary alkyl halides typically do not react.[1]
Q2: The yield of my N-alkylation reaction is consistently low. What can I do to improve it?
A: Low yields can be attributed to several factors, many of which are related to the issues mentioned above. Here are some specific strategies to boost your yield:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the duration or cautiously increasing the temperature.[1]
-
Choice of Base and Solvent: The combination of base and solvent significantly impacts the yield. As indicated in the data tables below, certain combinations are more effective than others. For instance, using KOH in a mixed solvent system of EtOH/CH3CN has been shown to give high yields.[4]
-
Side Reactions: For secondary alkyl halides, elimination (E2) can be a significant side reaction that lowers the yield of the desired substitution product (SN2). Using milder bases and lower temperatures can help to minimize elimination.[1]
-
Moisture: The presence of water can hydrolyze the potassium phthalimide. Ensure all glassware is oven-dried and use anhydrous solvents.[1]
Q3: I am having difficulty with the deprotection of the N-alkylphthalimide. What are the best methods?
A: The final step of liberating the primary amine is critical for the overall success of the synthesis. The two most common methods are:
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Hydrazinolysis (Ing-Manske Procedure): This is the most widely used method due to its mild and generally high-yielding nature.[5] It involves reacting the N-alkylphthalimide with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol. A potential issue is the difficulty in removing the phthalhydrazide (B32825) byproduct, which can often be removed by filtration.[1]
-
Acidic or Basic Hydrolysis: While effective, these methods often require harsh conditions such as strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, KOH) and high temperatures, which can be incompatible with sensitive functional groups in the substrate.[5][6] These methods can also lead to lower yields compared to hydrazinolysis.[7]
Q4: Can I use secondary or tertiary alkyl halides for the Gabriel synthesis?
A: The Gabriel synthesis is generally not recommended for secondary alkyl halides and fails with tertiary alkyl halides. The reaction proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance. The bulky phthalimide nucleophile cannot efficiently attack the sterically hindered carbon center of secondary and tertiary alkyl halides. With these substrates, elimination reactions become the major pathway, leading to the formation of alkenes as byproducts.[1]
Q5: How can I avoid over-alkylation of the resulting primary amine?
A: One of the primary advantages of the Gabriel synthesis is that it inherently prevents over-alkylation. Once the N-alkylphthalimide is formed, the nitrogen is no longer nucleophilic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This prevents it from reacting further with the alkyl halide, thus ensuring the clean formation of the primary amine upon deprotection.[8][9]
Data Presentation
The following tables summarize quantitative data on how different reaction parameters can affect the yield of the N-alkylation of phthalimide and the subsequent deprotection step.
Table 1: Effect of Solvent and Base on the N-Alkylation of a Maleimide (B117702) Derivative with Benzyl Bromide
| Entry | Solvent | Base (Equivalents) | Temperature (°C) | Time (US + MW, min) | Yield (%) |
| 1 | THF | K₂CO₃ (2) | 80 | 0 + 30 | 34 |
| 2 | Acetone | K₂CO₃ (2) | 80 | 0 + 30 | 45 |
| 3 | 1,4-dioxane | K₂CO₃ (2) | 80 | 0 + 30 | 39 |
| 4 | CH₃CN | K₂CO₃ (2) | 80 | 0 + 30 | 69 |
| 5 | CH₃CN | K₂CO₃ (2) | 80 | 10 + 20 | 78 |
| 6 | CH₃CN | KOH (2) | 80 | 10 + 20 | 85 |
| 7 | EtOH/CH₃CN (1/1) | KOH (2) | 80 | 10 + 20 | 93 |
| 8 | EtOH/CH₃CN (1/1) | KOH (2) | 80 | 5 + 10 | 92 |
| 9 | EtOH/CH₃CN (1/1) | KOH (1.5) | 80 | 5 + 10 | 92 |
| Data adapted from a study on a 3,4-diphenyl N-alkyl maleimide derivative, which serves as a good model for the N-alkylation of imides.[4] |
Table 2: Yields for N-Alkylation of Potassium Phthalimide with Various Alkyl Halides
| Alkyl Halide | Base/Reagent | Solvent | Temperature (°C) | Time (h) | Catalyst | Yield (%) |
| Benzyl Chloride | Potassium Carbonate | DMF | Warming | Short | None | High |
| n-Octyl Bromide | Potassium Phthalimide | Toluene | 100 | 6 | 18-crown-6 | 94 |
| Benzyl Bromide | Potassium Phthalimide | Toluene | 100 | 2 | 18-crown-6 | 98 |
| Ethyl Bromoacetate | Potassium Phthalimide | Toluene | 100 | 1 | 18-crown-6 | 95 |
| This table compiles data from various sources to illustrate typical yields with different primary alkyl halides.[1] |
Table 3: Comparison of Deprotection Methods for N-Alkylphthalimides
| Deprotection Method | Reagent(s) | Solvent | Temperature | Reaction Time | Yield (%) | Key Advantages | Potential Drawbacks |
| Hydrazinolysis | Hydrazine hydrate | Methanol | Room Temp | 1 - 2 hours | High (General) | Rapid reaction, mild conditions. | Hydrazine is highly toxic; potential for side reactions. |
| Reductive Deprotection | Sodium borohydride, Acetic acid | 2-Propanol, Water | Room Temp then 80°C | ~26 hours | ~97% | Very mild conditions, suitable for sensitive substrates. | Longer reaction time. |
| Basic Hydrolysis | Sodium Hydroxide | Aqueous | Reflux | Several hours | Variable, often lower | Avoids toxic hydrazine. | Harsh conditions, may degrade sensitive molecules. |
| Acidic Hydrolysis | Strong Acid (e.g., HCl) | Aqueous | Reflux | Several hours | Variable, often lower | Avoids toxic hydrazine. | Very harsh conditions, potential for side reactions. |
| Data compiled from various sources to provide a comparative overview of common deprotection strategies. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Phthalimide
-
To a stirred suspension of potassium phthalimide (1.2 equivalents) in anhydrous dimethylformamide (DMF), add the primary alkyl halide (1.0 equivalent).[1]
-
Heat the reaction mixture to an appropriate temperature, typically between 80-100°C.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (indicated by the disappearance of the alkyl halide spot on TLC), cool the mixture to room temperature.[1]
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[1]
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[1]
-
Concentrate the solvent under reduced pressure to obtain the crude N-alkylphthalimide, which can be further purified by recrystallization or column chromatography.[1]
Protocol 2: Ing-Manske Procedure for the Cleavage of N-Alkylphthalimide
-
Dissolve the N-alkylphthalimide (1.0 equivalent) in ethanol.[1]
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Add hydrazine hydrate (typically 1.5-2.0 equivalents) to the solution.[1]
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC). A precipitate of phthalhydrazide will form.[1]
-
Cool the reaction mixture and filter to remove the solid phthalhydrazide.[1]
-
Wash the precipitate with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The residue, containing the primary amine, can be further purified by distillation or acid-base extraction.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
How to remove byproducts from N-(Chloromethyl)phthalimide reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-(Chloromethyl)phthalimide. The following information addresses common issues related to byproduct formation and removal during the synthesis of primary amines and other derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving this compound, particularly in the Gabriel synthesis?
A1: The primary byproducts in the Gabriel synthesis arise during the cleavage of the N-alkylphthalimide intermediate to release the desired primary amine. The specific byproduct formed is dependent on the cleavage method employed.[1]
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Hydrazinolysis (Ing-Manske procedure): This method uses hydrazine (B178648) (N₂H₄) and typically produces phthalhydrazide (B32825) , which is often insoluble.[1][2]
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Acidic Hydrolysis: Using a strong acid like HCl or H₂SO₄ for cleavage results in the formation of phthalic acid .[1][3][4] This method often requires harsh conditions.[1]
-
Basic Hydrolysis: Cleavage with a strong base such as NaOH or KOH yields the corresponding salt of phthalic acid .[1] This method can also require harsh reaction conditions.[1]
-
Reductive Deprotection: A milder method using sodium borohydride (B1222165) (NaBH₄) followed by acetic acid produces phthalide (B148349) , which is easily removed by extraction.[5]
-
Cleavage with Aqueous Methylamine: This alternative to hydrazine results in the formation of N,N'-dimethylphthalamide .[6]
Q2: I see a persistent impurity in my NMR spectrum after my reaction. How can I identify it?
A2: The identity of the byproduct is directly linked to your workup and cleavage conditions. Refer to the list in Q1 to identify the likely byproduct. For example, if you used hydrazine, the impurity is likely phthalhydrazide. If you used acidic or basic hydrolysis, it is likely phthalic acid or its salt.
Q3: Can I avoid the formation of these byproducts?
A3: Byproduct formation during the cleavage step is inherent to the use of the phthalimide (B116566) protecting group. The key is not to avoid their formation, but to choose a cleavage method that results in a byproduct that is easily separated from your desired product.
Troubleshooting Guides
Issue 1: A white precipitate forms during workup that is difficult to filter.
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Probable Cause: This is often phthalhydrazide , a common byproduct when using hydrazine for deprotection.[1][2] It is known for being a cyclic and often insoluble compound.[1]
-
Solution:
-
Acidification: After cooling the reaction mixture, acidify it with concentrated HCl.[6]
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Heating: Heat the acidified mixture at reflux for an additional hour to ensure complete precipitation of the phthalhydrazide.[6]
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Cooling and Filtration: Cool the mixture thoroughly before filtering to maximize the precipitation of the byproduct. Wash the precipitate with a small amount of cold ethanol.[6]
-
Issue 2: My final product is contaminated with an acidic impurity.
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Probable Cause: If you used acidic or basic hydrolysis for deprotection, the byproduct is likely phthalic acid or its corresponding salt.[1]
-
Solution:
-
Extraction with Base: During the workup, after dissolving the crude product in an organic solvent, wash the organic layer with an aqueous base solution such as 1 N NaOH or a saturated NaHCO₃ solution.[6][7] This will convert the acidic phthalic acid into its water-soluble salt, which will be extracted into the aqueous layer.
-
Separation: Separate the aqueous layer. Repeat the wash if necessary.
-
Final Wash: Wash the organic layer with brine to remove any residual water-soluble impurities, and then dry it over an anhydrous salt like MgSO₄ or Na₂SO₄.[6]
-
Issue 3: I used a mild deprotection with NaBH₄ and have a neutral byproduct.
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Probable Cause: This method produces phthalide as a byproduct.[5]
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Solution:
-
Solvent Removal: After the reaction is complete, remove the solvent (e.g., 2-propanol) using a rotary evaporator.[6]
-
Aqueous Dilution and Extraction: Dilute the residue with water and wash it with an organic solvent like dichloromethane. The phthalide byproduct will be extracted into the organic layer, while your protonated amine product remains in the aqueous layer.[6]
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Product Isolation: Make the aqueous layer basic to deprotonate your amine, which can then be extracted with an organic solvent.[6]
-
Data on Byproduct Removal
| Cleavage Reagent | Byproduct Formed | Physical State/Solubility | Recommended Removal Method |
| Hydrazine (N₂H₄) | Phthalhydrazide | Often an insoluble solid | Filtration after acidification and heating[1][6] |
| Strong Acid (e.g., HCl) | Phthalic Acid | Acidic solid | Extraction with aqueous base (e.g., NaOH, NaHCO₃)[1][6][7] |
| Strong Base (e.g., NaOH) | Salt of Phthalic Acid | Water-soluble salt | Extraction with an organic solvent to isolate the amine |
| Sodium Borohydride (NaBH₄) | Phthalide | Neutral, organic-soluble | Extraction with an organic solvent (e.g., dichloromethane)[5][6] |
| Aqueous Methylamine | N,N'-dimethylphthalamide | - | Precipitation in acidic solution followed by filtration[6] |
Experimental Protocols
Protocol 1: Removal of Phthalhydrazide Byproduct
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Following the reaction with hydrazine hydrate (B1144303) in ethanol, cool the reaction mixture to room temperature.[6]
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Acidify the mixture with concentrated HCl.[6]
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Heat the mixture to reflux for one hour to ensure the complete precipitation of phthalhydrazide.[6]
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Cool the mixture to room temperature, and then further cool in an ice bath.
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Filter the mixture to remove the solid phthalhydrazide precipitate.[6]
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Wash the precipitate with a small amount of cold ethanol.[6]
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The desired amine is in the filtrate. Concentrate the filtrate under reduced pressure to remove the ethanol.[6]
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Make the remaining aqueous solution strongly basic (pH > 12) with a concentrated NaOH solution.[6]
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Extract the liberated primary amine with a suitable organic solvent (e.g., dichloromethane).[6]
Protocol 2: Removal of Phthalic Acid Byproduct
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After acidic hydrolysis, cool the reaction mixture.
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If the desired amine is not water-soluble, extract the mixture with an organic solvent (e.g., ethyl acetate).
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Wash the organic extract three times with a 1 N NaOH solution to remove the phthalic acid byproduct.[7]
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[7]
Visualizations
Caption: Workflow for Phthalhydrazide Removal.
Caption: Workflow for Phthalic Acid Removal.
References
Technical Support Center: Synthesis of Primary Amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with primary amine synthesis, with a specific focus on preventing over-alkylation.
Troubleshooting Guide: Over-alkylation in Primary Amine Synthesis
Direct alkylation of ammonia (B1221849) or a primary amine with an alkyl halide is often complicated by multiple alkylations, leading to a mixture of primary, secondary, tertiary, and quaternary ammonium (B1175870) salts.[1][2][3][4][5] This guide provides solutions to mitigate this common issue.
Q1: My direct alkylation of ammonia with an alkyl halide is producing a mixture of primary, secondary, and tertiary amines. How can I improve the selectivity for the primary amine?
A1: Over-alkylation is a common problem because the primary amine product is often more nucleophilic than ammonia.[6] Here are several strategies to favor mono-alkylation:
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Use a Large Excess of Ammonia: Employing a significant molar excess of ammonia can statistically favor the reaction of the alkyl halide with ammonia over the newly formed primary amine.[3][4]
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Control Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and may improve selectivity, although this can also decrease the overall reaction rate.
-
Alternative Methods: For laboratory-scale synthesis requiring high purity, it is often better to use alternative methods that inherently avoid over-alkylation, such as the Gabriel synthesis or reductive amination.[2][7]
Q2: I am observing the formation of quaternary ammonium salts in my reaction. How can I prevent this?
A2: The formation of quaternary ammonium salts is the final step in the over-alkylation cascade and occurs when the tertiary amine reacts further with the alkylating agent.[1][2] To prevent this:
-
Strict Stoichiometric Control: Carefully control the stoichiometry of the alkylating agent to be the limiting reagent.
-
Avoid Excess Alkylating Agent: The use of excess alkylating agent will drive the reaction towards the thermodynamically stable quaternary ammonium salt.[6]
-
Consider Alternative Syntheses: Methods like the azide (B81097) synthesis or Hofmann rearrangement are designed to produce primary amines without the possibility of over-alkylation.[1][5]
Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for synthesizing primary amines while avoiding over-alkylation?
A1: Several methods are preferred over direct alkylation for the clean synthesis of primary amines:
-
Gabriel Synthesis: This method utilizes potassium phthalimide (B116566) as an ammonia surrogate. The bulky phthalimide group prevents over-alkylation.[1][8][9][10] The resulting N-alkylphthalimide is then cleaved to yield the primary amine.
-
Azide Synthesis: Reaction of an alkyl halide with sodium azide, followed by reduction of the resulting alkyl azide (e.g., with LiAlH4 or catalytic hydrogenation), provides a clean route to primary amines. The azide intermediate is not nucleophilic, thus preventing further alkylation.[1][5]
-
Reductive Amination: This is a versatile one-pot reaction involving an aldehyde or ketone with ammonia in the presence of a reducing agent (e.g., NaBH3CN, NaBH(OAc)3, or catalytic hydrogenation).[1][4][5][11][12] It is highly effective for producing primary, secondary, or tertiary amines with good control.
-
Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one less carbon atom using a reagent like bromine in a basic solution.[1][13][14][15][16][17] It is an excellent method for preparing pure primary amines when a carbon atom can be sacrificed.
Q2: How does the choice of solvent affect over-alkylation?
A2: The solvent can influence the rate of alkylation reactions. Polar aprotic solvents (e.g., DMF, DMSO) can accelerate S_N2 reactions, which may increase the rate of both the desired initial alkylation and the undesired subsequent alkylations.[18] While solvent choice is a critical parameter, for preventing over-alkylation, controlling stoichiometry and choosing an appropriate synthetic strategy are generally more impactful.[19]
Q3: Can I use protecting groups to prevent over-alkylation?
A3: Yes, using a protecting group on the nitrogen atom is a valid strategy. For instance, a primary amine can be converted into a sulfonamide, which is less nucleophilic. The sulfonamide can then be mono-alkylated and the protecting group subsequently removed to yield the secondary amine. This approach offers better control over the degree of alkylation.[20]
Key Experimental Protocols
Protocol 1: Gabriel Synthesis of a Primary Amine
This protocol describes the synthesis of a primary amine from an alkyl halide using potassium phthalimide.
-
Alkylation of Phthalimide:
-
In a round-bottom flask, dissolve potassium phthalimide in a suitable polar aprotic solvent like DMF.
-
Add the primary alkyl halide to the solution.
-
Heat the reaction mixture (e.g., to 90°C) and monitor the reaction progress by TLC.[21]
-
-
Cleavage of the N-Alkylphthalimide:
-
After the initial reaction is complete, cool the mixture.
-
Add hydrazine (B178648) hydrate (B1144303) to the flask.[10]
-
Reflux the mixture to cleave the phthalimide group.
-
After cooling, the phthalhydrazide (B32825) byproduct precipitates and can be removed by filtration.
-
The desired primary amine is then isolated from the filtrate, typically after an acidic workup to protonate the amine and separate it from any remaining neutral impurities, followed by basification and extraction.
-
Protocol 2: Reductive Amination for Primary Amine Synthesis
This protocol outlines the synthesis of a primary amine from a ketone.
-
Imine Formation and Reduction:
-
Dissolve the starting ketone and a source of ammonia (e.g., ammonium acetate (B1210297) or a solution of ammonia in an alcohol) in a suitable solvent such as methanol (B129727) or ethanol.
-
Adjust the pH to a mildly acidic range (pH 4-5) to facilitate imine formation.[22]
-
Add a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (STAB), in portions. These reagents will preferentially reduce the iminium ion over the ketone.[22][23]
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
-
Workup and Isolation:
-
Once the reaction is complete, quench any remaining reducing agent by carefully adding an aqueous acid.
-
Adjust the pH to be basic to deprotonate the amine.
-
Extract the product into an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure to obtain the crude primary amine, which can be further purified by distillation or chromatography.
-
Data Presentation
Table 1: Comparison of Primary Amine Synthesis Methods
| Method | Key Reagents | Advantages | Disadvantages | Over-alkylation Risk |
| Direct Alkylation | Alkyl Halide, Ammonia | Simple, inexpensive reagents | Poor selectivity, mixture of products[1][6] | Very High |
| Gabriel Synthesis | Alkyl Halide, K-Phthalimide, Hydrazine | Good for primary amines, avoids over-alkylation[1][7] | Limited to primary alkyl halides, harsh cleavage conditions[8][10] | Very Low |
| Azide Synthesis | Alkyl Halide, NaN3, Reducing Agent (e.g., LiAlH4) | High yield of pure primary amine, no over-alkylation[1][5] | Azide reagents can be explosive and toxic[1][5] | None |
| Reductive Amination | Aldehyde/Ketone, Ammonia, Reducing Agent (e.g., NaBH3CN) | Versatile, controlled, one-pot reaction[1][12] | Requires a carbonyl precursor | Low (with proper control) |
| Hofmann Rearrangement | Primary Amide, Br2, NaOH | Produces pure primary amine, avoids alkylating agents | Product has one less carbon atom than the starting material[13][15] | None |
Visualizations
Caption: The problematic pathway of over-alkylation in direct amine synthesis.
Caption: Decision-making workflow for troubleshooting over-alkylation.
Caption: A simplified experimental workflow for the Gabriel synthesis.
References
- 1. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. Preparation of Amines - Chemistry Steps [chemistrysteps.com]
- 4. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]
- 5. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. chemistnotes.com [chemistnotes.com]
- 16. Hofmann Rearrangement Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 17. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 20. m.youtube.com [m.youtube.com]
- 21. reddit.com [reddit.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Monitoring N-(Chloromethyl)phthalimide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring N-(Chloromethyl)phthalimide reactions using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: How do I choose an appropriate solvent system (eluent) for my TLC?
A1: The goal is to find a solvent system where your starting material, this compound, has an Rf value of approximately 0.3-0.4.[1] A good starting point for many organic reactions is a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate.
-
If your spots are too high (Rf is too large): Your eluent is too polar. You should decrease the proportion of the polar solvent or choose a less polar solvent altogether.[2][3]
-
If your spots are too low (Rf is too small) or remain on the baseline: Your eluent is not polar enough. Increase the proportion of the polar solvent to move the spots further up the plate.[2][3] For very polar compounds that remain on the baseline, you might consider using reverse-phase silica (B1680970) gel plates.[4]
Q2: My starting material and product have very similar Rf values. How can I differentiate them?
A2: This is a common challenge. Here are a few techniques to try:
-
Use a "cospot": In the middle lane of your TLC plate, spot both the starting material and the reaction mixture on top of each other. If you see two distinct spots or an elongated spot (like a snowman), your starting material and product are different. This helps confirm if the reactant is truly consumed.[1][4]
-
Change the solvent system: Experiment with different solvent mixtures. Sometimes a small change in polarity or using solvents with different properties (e.g., dichloromethane/methanol) can improve separation.
-
Use a discriminating stain: Stains like p-anisaldehyde can produce different colors for different compounds, which can help distinguish between products and reactants even if their Rf values are close.[4]
Q3: I can't see any spots on my TLC plate after running it. What should I do?
A3: There are several possible reasons for not seeing spots:
-
Non-UV Active Compounds: this compound and its derivatives contain a phthalimide (B116566) group, which is aromatic and should be visible under short-wave (254 nm) UV light.[5] However, if your other reactants or expected products lack a chromophore, they may not be UV-active.
-
Insufficient Concentration: The sample spotted on the plate may be too dilute. Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry completely between applications.[3][6]
-
Compound Evaporation: If volatile compounds are used or produced, they may have evaporated from the plate. Visualize the plate immediately after elution.[7]
-
Incorrect Visualization Method: If UV light doesn't work, you must use a chemical stain. A general-purpose stain like potassium permanganate (B83412) or phosphomolybdic acid can be effective for a wide range of organic compounds.[8][9]
Q4: My spots are streaking or appearing as smears. How can I fix this?
A4: Streaking can obscure results and make Rf calculation impossible. Common causes and solutions include:
-
Sample Overloading: The most common cause is applying a too-concentrated sample. Dilute your sample and re-spot.[3][10]
-
Acidic or Basic Compounds: The silica gel on a standard TLC plate is slightly acidic. If your compound is basic (like an amine product), it can interact strongly and streak. Adding a small amount of a base like triethylamine (B128534) (0.1–2.0%) or ammonia (B1221849) to your eluent can resolve this.[3][11] Conversely, for acidic compounds, adding a small amount of acetic or formic acid can help.[3][11]
-
High Polarity/Insolubility: Very polar compounds may streak. Trying a different solvent system or a different stationary phase (like alumina (B75360) or reverse-phase silica) can be effective.
-
Reaction in High-Boiling Solvents: Solvents like DMF or DMSO can cause significant streaking. After spotting your plate, place it under a high vacuum for a few minutes to evaporate the solvent before developing the TLC.[4]
Troubleshooting Guide
This table summarizes common issues encountered when monitoring this compound reactions and their solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Spots are streaked or elongated | Sample is too concentrated. | Dilute the sample before spotting.[3] |
| Compound is acidic or basic. | Add a modifier to the eluent: 0.5% acetic acid for acidic compounds, 0.5% triethylamine for basic compounds.[10][11] | |
| Reaction solvent (e.g., DMF, DMSO) is interfering. | Place the spotted TLC plate under high vacuum for several minutes before developing.[4] | |
| Spots are not visible | Compound is not UV-active. | Use a chemical stain like potassium permanganate (KMnO₄), p-anisaldehyde, or phosphomolybdic acid (PMA).[8][12] |
| Sample is too dilute. | Spot multiple times in the same location, allowing the solvent to dry between applications.[3][6] | |
| Solvent level in the chamber was above the spotting line. | Ensure the spotting line is above the solvent level in the developing chamber.[6] | |
| Rf values are too high or too low | Eluent polarity is incorrect. | If Rf is too high (>0.7), decrease eluent polarity (add more nonpolar solvent). If Rf is too low (<0.3), increase eluent polarity.[2][3] |
| Reactant and product spots are merged | Insufficient separation with the current eluent. | Try a different solvent system. Use a cospot to confirm if two compounds are present.[1][4] |
| Solvent front is uneven | Edge of the TLC plate is chipped or damaged. | Cut the damaged portion of the plate away before development.[10] |
| The plate is touching the side of the chamber or filter paper. | Ensure the plate is centered in the chamber and not touching the sides.[6] |
Visualization Techniques
Since not all reaction products may be UV-active, chemical stains are essential for visualization.
| Staining Agent | Preparation | Use and Appearance |
| Potassium Permanganate (KMnO₄) | Dissolve 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[13] | General stain for oxidizable groups (alkenes, alcohols, amines). Appears as yellow spots on a purple background.[9] |
| p-Anisaldehyde | To 135 mL of ethanol, add 5 mL of concentrated H₂SO₄, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.[8] | General purpose stain that often gives a range of colors depending on the compound's functional group, requiring heat to develop.[8][14] |
| Ninhydrin (B49086) | Dissolve 1.5 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[9][13] | Excellent for visualizing primary and secondary amines, which typically appear as purple or pink spots.[14][15] |
| Phosphomolybdic Acid (PMA) | Dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol.[9][13] | A good general-purpose stain. Compounds appear as dark green or blue spots on a light green/yellow background after heating.[9][16] |
| Iodine (I₂) | Place a few crystals of iodine in a sealed chamber (e.g., a capped jar).[8] | Semi-destructive stain for unsaturated and aromatic compounds, which appear as yellow-brown spots. The stain is often not permanent.[5][14] |
Experimental Protocols
Protocol: General Procedure for Monitoring a Reaction by TLC
-
Prepare the TLC Plate: Using a pencil, gently draw a light line (the baseline) about 1 cm from the bottom of a silica gel TLC plate. Mark three evenly spaced tick marks on this line for spotting.[1]
-
Spot the Plate:
-
Lane 1 (Reference): Using a capillary tube, spot your starting material (e.g., this compound) on the leftmost mark.
-
Lane 2 (Cospot): Spot the starting material on the center mark. Then, spot the reaction mixture directly on top of the starting material spot.[1]
-
Lane 3 (Reaction): Spot the reaction mixture on the rightmost mark.
-
Ensure all spots are small and concentrated. Allow the solvent to evaporate completely.[1]
-
-
Develop the Plate: Place the spotted TLC plate into a developing chamber containing your chosen eluent (about 0.5 cm deep). The baseline with the spots must be above the solvent level. Cover the chamber and allow the solvent to travel up the plate undisturbed.[1]
-
Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[1]
-
Visualize the Plate:
-
First, view the dried plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[1][14]
-
Next, dip the plate into a chemical staining solution (e.g., potassium permanganate) using tweezers, remove it quickly, and wipe the excess stain from the back.
-
Gently heat the stained plate with a heat gun until colored spots appear.[14]
-
-
Analyze the Results: Compare the spots in the reaction lane to the starting material lane. The disappearance of the starting material spot and the appearance of a new spot (the product) indicate that the reaction is progressing. The cospot lane helps to resolve spots with similar Rf values.
Visualizations
Workflow for Monitoring a Reaction by TLC
Caption: General workflow for monitoring a chemical reaction using TLC.
Troubleshooting Logic for Common TLC Issues
Caption: Decision tree for troubleshooting common TLC analysis problems.
Simplified N-Alkylation Reaction (Gabriel-type Synthesis)
This compound is a key reagent for introducing a protected aminomethyl group, often reacting with nucleophiles in a manner analogous to the Gabriel synthesis.
Caption: Conceptual diagram of an N-alkylation reaction using this compound.
References
- 1. How To [chem.rochester.edu]
- 2. Home Page [chem.ualberta.ca]
- 3. silicycle.com [silicycle.com]
- 4. Chromatography [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. VanVeller Lab Resources [group.chem.iastate.edu]
- 12. Constructing Quaternary Carbons from (N-Acyloxy)phthalimide Precursors of Tertiary Radicals Using Visible-Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. depts.washington.edu [depts.washington.edu]
- 14. pcliv.ac.uk [pcliv.ac.uk]
- 15. Chromatography [chem.rochester.edu]
- 16. scribd.com [scribd.com]
Technical Support Center: Challenges in the Cleavage of Sterically Hindered N-Alkylphthalimides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the cleavage of sterically hindered N-alkylphthalimides.
Troubleshooting Guides
This section provides solutions to common problems encountered during the deprotection of sterically hindered N-alkylphthalimides.
| Problem | Potential Cause | Recommended Solution |
| Low to No Conversion | Steric Hindrance: The bulky alkyl group is impeding nucleophilic attack at the carbonyl carbons of the phthalimide (B116566). | 1. Alter Reaction Conditions: Increase reaction time and/or temperature. For hydrazinolysis, prolonged reflux may be necessary. 2. Use a Less Bulky Reagent: Consider smaller nucleophiles like methylamine (B109427) or ethylenediamine (B42938).[1] 3. Switch to a Different Cleavage Method: If hydrazinolysis fails, reductive cleavage with sodium borohydride (B1222165) is often effective for hindered substrates.[2] |
| Insufficient Reagent: The amount of cleaving reagent is not enough to drive the reaction to completion. | 1. Increase Reagent Equivalents: Use a larger excess of the cleavage reagent (e.g., 5-10 equivalents of hydrazine (B178648) or methylamine).[1] | |
| Incomplete Reaction | Reaction Equilibrium: The reaction may be reversible or reach equilibrium before full conversion. | 1. Drive Reaction to Completion: For hydrazinolysis, after the initial reaction, adding a base like NaOH can help break down intermediates. |
| Formation of Side Products | Reaction with other functional groups: The cleavage conditions are too harsh and affect other sensitive functional groups in the molecule. | 1. Use Milder Conditions: Employ reductive cleavage with sodium borohydride, which is performed under near-neutral conditions.[2] 2. Choose a More Selective Reagent: Aminolysis with reagents like ethylenediamine can sometimes offer better selectivity. |
| Difficult Product Isolation | Byproduct Solubility: The phthalhydrazide (B32825) byproduct from hydrazinolysis can be difficult to separate from the desired amine. | 1. Acidify the Workup: After hydrazinolysis, adding concentrated HCl can help precipitate the phthalhydrazide, which can then be removed by filtration.[1] 2. Alternative Workup: For the sodium borohydride method, the phthalide (B148349) byproduct is removed by extraction.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is the cleavage of sterically hindered N-alkylphthalimides so challenging?
The primary challenge lies in the steric bulk of the alkyl group attached to the nitrogen atom. This bulkiness physically obstructs the approach of the cleaving reagent (nucleophile) to the carbonyl carbons of the phthalimide ring, slowing down or preventing the reaction required to release the amine.
Q2: Which cleavage method is generally best for sterically hindered substrates?
There is no single "best" method, as the optimal choice depends on the specific substrate and the presence of other functional groups. However, for highly hindered cases where traditional hydrazinolysis is sluggish, reductive cleavage with sodium borohydride is often a successful alternative due to its different reaction mechanism that can be less sensitive to steric hindrance.[2]
Q3: Can I use acidic or basic hydrolysis for sterically hindered N-alkylphthalimides?
While acidic and basic hydrolysis are standard methods for amide cleavage, they are often less effective for sterically hindered N-alkylphthalimides.[1] These methods typically require harsh conditions (high temperatures and prolonged reaction times) which can lead to low yields and the degradation of sensitive substrates.
Q4: Are there alternatives to hydrazine for the Ing-Manske procedure?
Yes, other nucleophilic amines can be used. Aqueous methylamine and ethylenediamine are common alternatives that can be effective.[1] The choice of amine can influence the reaction rate and selectivity.
Q5: How can I monitor the progress of the cleavage reaction?
Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A spot of the reaction mixture is compared to a spot of the starting N-alkylphthalimide. The reaction is complete when the starting material spot has disappeared.
Data Presentation: Comparison of Cleavage Methods
The following tables provide a summary of reported yields for the cleavage of various N-alkylphthalimides using different methods.
Table 1: Hydrazinolysis (Ing-Manske Procedure)
| N-Alkyl Substituent | Reagent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Phenyl | Hydrazine Hydrate (B1144303) | Ethanol (B145695) | Reflux | 5.3 h | 80 | |
| 4-Ethylphenyl | Hydrazine Hydrate | Ethanol | Reflux | 7.5 h | 80 | |
| 2-Ethylphenyl | Hydrazine Hydrate | Ethanol | Reflux | 1.7 h | 80 | |
| Polyethylene Glycol | Aqueous Hydrazine | THF | Room Temp | 4 h | 70-85 | [3] |
Table 2: Reductive Cleavage with Sodium Borohydride
| N-Alkyl Substituent | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Various Substituted Phthalimides | NaBH₄, Acetic Acid | 2-Propanol/Water | RT, then 80°C | 24 h (reduction) | High | [2] |
| N-Phthaloylglycine | NaBH₄, Acetic Acid | 2-Propanol/Water | RT, then 80°C | ~26 h | ~97 |
Table 3: Aminolysis
| N-Alkyl Substituent | Reagent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| 2-Ethylphenyl | Methylamine | Ethanol | - | 1.7 h | 80 |
Experimental Protocols
Protocol 1: Hydrazinolysis (Ing-Manske Procedure)
Materials:
-
N-alkylphthalimide
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol (95% or absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (B78521) (NaOH) solution
-
Dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-alkylphthalimide (1.0 equiv) in ethanol (10-20 mL per gram of phthalimide) in a round-bottom flask.
-
Add hydrazine hydrate (1.2-1.5 equiv) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated HCl.
-
Heat the mixture at reflux for an additional hour to ensure complete precipitation of phthalhydrazide.
-
Cool the mixture and filter off the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous solution, add a concentrated NaOH solution until the pH is strongly basic (pH > 12).
-
Extract the liberated primary amine with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude primary amine.[1]
Protocol 2: Reductive Cleavage with Sodium Borohydride
Materials:
-
N-alkylphthalimide
-
Sodium borohydride (NaBH₄)
-
2-Propanol
-
Water
-
Glacial Acetic Acid
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-alkylphthalimide (1.0 equiv) in a mixture of 2-propanol and water (typically a 4:1 to 6:1 ratio) in a round-bottom flask with stirring.
-
Add sodium borohydride (4.0-5.0 equiv) portion-wise to the stirred solution at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by TLC for the disappearance of the starting material.
-
After the reduction is complete, carefully add glacial acetic acid to quench the excess NaBH₄ and to catalyze the cyclization of the intermediate.
-
Heat the mixture to 50-60 °C for 1-2 hours to promote the release of the primary amine.
-
Cool the reaction mixture to room temperature and remove the 2-propanol using a rotary evaporator.
-
Dilute the remaining aqueous mixture with water and wash with dichloromethane to remove the phthalide byproduct.
-
Make the aqueous layer basic (pH > 10) by the addition of a saturated NaHCO₃ solution.
-
Extract the primary amine with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate to yield the crude primary amine.
Protocol 3: Aminolysis with Aqueous Methylamine
Materials:
-
N-alkylphthalimide
-
Aqueous methylamine solution (e.g., 40%)
-
Ethanol or another suitable solvent
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-alkylphthalimide (1.0 equiv) in a suitable solvent such as ethanol.
-
Add an excess of aqueous methylamine solution (e.g., 5-10 equivalents) to the solution at room temperature with stirring.
-
Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, remove the solvent and excess methylamine under reduced pressure.
-
Treat the residue with an aqueous HCl solution to protonate the desired amine and precipitate the N,N'-dimethylphthalamide byproduct.
-
Filter the mixture to remove the precipitate.
-
Make the filtrate basic with a NaOH solution to deprotonate the amine salt.
-
Extract the liberated primary amine with dichloromethane.
-
Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase to yield the primary amine.[1]
Visualizations
Caption: Troubleshooting workflow for low conversion in sterically hindered N-alkylphthalimide cleavage.
Caption: Decision logic for selecting a cleavage method for sterically hindered N-alkylphthalimides.
References
Effect of temperature and reaction time on N-(Chloromethyl)phthalimide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(Chloromethyl)phthalimide.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The optimal temperature range for the synthesis of this compound is generally between 50°C and 70°C.[1] Operating within this window helps to ensure a good reaction rate while minimizing the formation of byproducts. Temperatures above this range can lead to side reactions, which will contaminate the product and reduce the overall yield.[1] Some protocols may specify a slightly broader range of 45°C to 75°C.[2]
Q2: How does reaction time affect the synthesis of this compound?
A2: The reaction time for this compound synthesis can vary from 30 minutes to 5 hours.[3] A common reaction time is between 1 to 2 hours.[3] The ideal duration depends on other reaction conditions such as temperature and the specific reagents used. It is crucial to monitor the reaction's progress to determine the optimal stopping point to maximize yield and purity.
Q3: What are some common solvents used in this synthesis?
A3: Inert organic solvents are typically used for the synthesis of this compound. Suitable options include aromatic hydrocarbons like benzene, toluene, and xylene, as well as chlorinated hydrocarbons such as chlorobenzene.[1] In some procedures, halogenated aliphatic hydrocarbons like methylene (B1212753) chloride, chloroform, and carbon tetrachloride are employed, particularly when starting from an alkali metal salt of phthalimide (B116566) under non-aqueous conditions.[3]
Q4: What are the primary starting materials for this compound synthesis?
A4: The most common laboratory synthesis starts with N-hydroxymethylphthalimide, which is then reacted with a chlorinating agent like hydrogen chloride gas or thionyl chloride.[1][2] An alternative route involves the reaction of an alkali metal salt of phthalimide (e.g., potassium phthalimide) with chlorine gas.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | - Suboptimal Temperature: Reaction temperature is too high, causing side reactions and decomposition, or too low, resulting in an incomplete reaction.[1] - Incorrect Reaction Time: The reaction may not have been allowed to proceed to completion, or it may have been run for too long, leading to product degradation. - Moisture Contamination: The presence of water can interfere with the reaction, especially in methods requiring anhydrous conditions.[3] - Impure Starting Materials: The purity of the N-hydroxymethylphthalimide or other reactants can significantly impact the yield. | - Maintain the reaction temperature within the optimal range of 50-70°C.[1] - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. - Ensure all glassware is thoroughly dried and use anhydrous solvents when the protocol specifies non-aqueous conditions.[3] - Use high-purity starting materials. |
| Product Contamination/ Impurity | - Side Reactions: Elevated temperatures are a primary cause of side reactions that generate impurities.[1] - Incomplete Reaction: Unreacted starting materials will contaminate the final product. - Improper Work-up: Inefficient extraction or washing steps can leave behind byproducts or unreacted reagents. | - Strictly control the reaction temperature to avoid exceeding 70°C.[1] - Monitor the reaction to ensure it goes to completion. - Follow the work-up procedure carefully, ensuring thorough washing and extraction. Consider recrystallization to purify the final product. |
| Reaction Fails to Initiate | - Inactive Reagents: The chlorinating agent (e.g., HCl gas) may not be effectively reaching the reaction mixture, or other reagents may have degraded. - Poor Solubility: The starting materials may not be sufficiently soluble in the chosen solvent at the reaction temperature. | - Ensure a steady and sufficient flow of the chlorinating agent into the reaction mixture. - Verify the quality and purity of all reagents. - Select a solvent in which the starting materials have good solubility at the reaction temperature.[1] |
Data on Reaction Parameters
Effect of Temperature on this compound Synthesis
| Temperature (°C) | Observation/Outcome | Reference |
| 50 - 70 | Optimal range; minimizes side reactions and maximizes yield. | [1] |
| > 70 | Increased side reactions, product contamination, and decreased yield. | [1] |
| 55 - 60 | A yield of 87.8% was achieved in a specific example. | [1] |
| 45 - 75 | A viable temperature range cited in another synthesis method. | [2] |
| -10 to +40 | Recommended range for synthesis from an alkali metal salt of phthalimide with chlorine. | [3] |
Effect of Reaction Time on this compound Synthesis
| Reaction Time | Observation/Outcome | Reference |
| 0.5 - 5 hours | General timeframe for the reaction to reach completion. | [3] |
| 1 - 2 hours | Preferred duration for the reaction of an alkali metal salt of phthalimide with chlorine. | [3] |
| 0.5 hours | Time for the initial formation of N-hydroxymethylphthalimide from phthalimide and formaldehyde. | [1] |
Experimental Protocols
Synthesis of this compound from Phthalimide and Formaldehyde
This protocol is based on a method involving the in-situ formation of N-hydroxymethylphthalimide followed by chlorination.[1]
Step 1: Formation of N-Hydroxymethylphthalimide
-
In a reaction flask equipped with a reflux condenser and a stirrer, combine 73.6 g of 99% phthalimide with 50.1 g of a 35.9% aqueous solution of formaldehyde.
-
Heat the mixture under reflux at 97-100°C for 30 minutes with continuous stirring. This will result in a clear aqueous solution of N-hydroxymethylphthalimide.
Step 2: Chlorination
-
To the resulting solution of N-hydroxymethylphthalimide, add 400 g of toluene. The temperature of the mixture will drop to approximately 60°C.
-
Introduce gaseous hydrogen chloride into the reaction mixture through a tube reaching the bottom of the flask.
-
Maintain the temperature of the mixture at 55-60°C during the introduction of hydrogen chloride.
-
Continue the reaction until completion, which can be monitored by appropriate analytical methods.
Step 3: Product Isolation
-
After the reaction is complete, the product will precipitate.
-
Isolate the solid product by filtration.
-
Wash the product with a suitable solvent and dry it to obtain this compound.
Process Visualization
Caption: Synthesis workflow for this compound.
References
Validation & Comparative
A Comparative Guide to N-(Chloromethyl)phthalimide and N-(Bromomethyl)phthalimide in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of primary amines and nitrogen-containing heterocycles, N-halomethylphthalimides serve as indispensable reagents. Among these, N-(Chloromethyl)phthalimide and N-(Bromomethyl)phthalimide are two of the most common choices for introducing a protected aminomethyl group. This guide provides an objective comparison of their performance in synthesis, supported by fundamental principles of chemical reactivity and available data.
Introduction to N-(Halomethyl)phthalimides
This compound and N-(Bromomethyl)phthalimide are versatile building blocks primarily used in the Gabriel synthesis and related alkylation reactions.[1][2] The phthalimide (B116566) group acts as a stable protecting group for a primary amine, preventing over-alkylation, a common side reaction when using ammonia.[3] The choice between the chloro and bromo derivatives often depends on a balance of reactivity, stability, and cost.
Physical and Chemical Properties
A summary of the key physical and chemical properties of both reagents is presented below.
| Property | This compound | N-(Bromomethyl)phthalimide |
| Molecular Formula | C₉H₆ClNO₂ | C₉H₆BrNO₂ |
| Molecular Weight | 195.60 g/mol | 240.05 g/mol |
| Appearance | White crystalline powder | White to off-white solid |
| Melting Point | 131-135 °C | 152-155 °C |
| Solubility | Soluble in chloroform | Decomposes in water; sensitive to moisture and light |
| Primary Application | Intermediate in agrochemical and pharmaceutical synthesis | Initiator in polymerization, intermediate in synthesis |
Performance in Synthesis: A Reactivity Comparison
The primary synthetic application of these reagents is in nucleophilic substitution reactions, most notably the Gabriel synthesis, which proceeds via an Sₙ2 mechanism.[2] In this context, the reactivity of the N-(halomethyl)phthalimide is largely dictated by the nature of the halogen, which functions as the leaving group.
Theoretical Reactivity:
Based on fundamental principles of organic chemistry, the reactivity of alkyl halides in Sₙ2 reactions follows the order I > Br > Cl > F.[4] This is attributed to the leaving group's ability to stabilize the negative charge as it departs. Bromide is a better leaving group than chloride because it is a larger, more polarizable ion and the C-Br bond is weaker than the C-Cl bond.[4]
Therefore, N-(Bromomethyl)phthalimide is expected to be significantly more reactive than this compound in Gabriel-type syntheses. This translates to:
-
Faster reaction times: Reactions with the bromo derivative will likely proceed more quickly under the same conditions.
-
Milder reaction conditions: The higher reactivity of N-(bromomethyl)phthalimide may allow for the use of lower temperatures or less forcing conditions to achieve comparable yields.
-
Higher yields with less reactive nucleophiles: For weakly nucleophilic substrates, the bromo derivative is more likely to provide a satisfactory yield.
Experimental Protocols
Below is a representative protocol for the N-alkylation of a primary amine using an N-(halomethyl)phthalimide, which is a key step in the Gabriel synthesis. This protocol can be adapted for either the chloro or bromo derivative, with the expectation that the reaction with N-(bromomethyl)phthalimide will be faster.
General Protocol for the Synthesis of N-Alkylphthalimides:
Materials:
-
Potassium phthalimide
-
This compound or N-(Bromomethyl)phthalimide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Desired nucleophile (e.g., a primary amine for N-alkylation)
-
Diethyl ether
-
Deionized water
Procedure:
-
To a solution of the primary amine (1.0 eq) in anhydrous DMF, add potassium phthalimide (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of N-(halomethyl)phthalimide (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC). For this compound, gentle heating (e.g., 50-60 °C) may be necessary to drive the reaction to completion.
-
Once the starting material is consumed, pour the reaction mixture into ice-cold deionized water.
-
The N-alkylphthalimide product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Deprotection (Hydrazinolysis):
-
Dissolve the purified N-alkylphthalimide in ethanol.
-
Add hydrazine (B178648) hydrate (B1144303) (1.5 - 2.0 eq) to the solution.
-
Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide (B32825) will form.
-
Cool the reaction mixture to room temperature and filter off the phthalhydrazide.
-
The filtrate contains the desired primary amine, which can be isolated by removing the solvent under reduced pressure.
Visualizing the Synthesis
Logical Relationship of Reactivity
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. organic chemistry - Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Aminomethylation Protocols for Primary Amine Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of primary amines is a fundamental and critical step in the creation of a vast array of chemical compounds. The introduction of an aminomethyl group can be achieved through several established protocols, each presenting a unique set of advantages and limitations. This guide provides an objective comparison of three widely used methods for primary amine synthesis: the Delépine reaction, the Gabriel synthesis, and reductive amination. The performance of each protocol is evaluated based on experimental data, with detailed methodologies provided for reproducibility.
At a Glance: Performance Comparison
The selection of an appropriate aminomethylation protocol is contingent upon factors such as the nature of the starting material, desired yield, and tolerance to specific reaction conditions. The following table summarizes the key performance indicators for each of the discussed methods.
| Protocol | Starting Material | Reagents | Typical Yield (%) | Key Advantages | Key Limitations |
| Delépine Reaction | Alkyl or Benzyl (B1604629) Halides | Hexamethylenetetramine (HMTA), Acid (e.g., HCl) | 70-90[1] | Selective for primary amines, readily available reactants, relatively mild conditions.[2][3] | Often requires toxic solvents like chloroform (B151607), poor atom economy, formation of formaldehyde (B43269) byproduct.[3] |
| Gabriel Synthesis | Primary Alkyl Halides | Potassium Phthalimide (B116566), Hydrazine (B178648) or Acid | 70-95[4] | High yields of pure primary amines, avoids over-alkylation.[5][6][7] | Limited to primary alkyl halides, harsh deprotection conditions may be required.[5][8] |
| Reductive Amination | Aldehydes or Ketones | Ammonia (B1221849), Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) | 60-96[9][10] | Wide substrate scope, can be performed in one pot, mild conditions.[9] | Can be challenging to control selectivity for primary amines with some substrates, potential for side reactions.[11] |
Delépine Reaction
The Delépine reaction offers a straightforward method for the synthesis of primary amines from alkyl or benzyl halides.[3][12][13] The reaction proceeds in two main stages: the formation of a quaternary ammonium (B1175870) salt with hexamethylenetetramine (HMTA), followed by acid hydrolysis to yield the primary amine.[3][14]
Experimental Protocol
Step 1: Formation of the Hexaminium Salt
-
Dissolve the alkyl or benzyl halide (1 equivalent) in a suitable solvent such as chloroform or dimethyl carbonate.
-
Add hexamethylenetetramine (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature or with gentle heating until the precipitation of the quaternary ammonium salt is complete.
-
Isolate the salt by filtration and wash with a small amount of cold solvent.
Step 2: Hydrolysis to the Primary Amine
-
Suspend the isolated hexaminium salt in a mixture of ethanol (B145695) and concentrated hydrochloric acid.
-
Reflux the mixture for several hours until the hydrolysis is complete.
-
Cool the reaction mixture and remove the precipitated ammonium chloride by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with a strong base (e.g., NaOH) to liberate the free primary amine.
-
Extract the primary amine with an organic solvent, dry the organic layer, and purify by distillation or chromatography.
Delépine Reaction Workflow
Gabriel Synthesis
The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, effectively avoiding the over-alkylation often seen with other methods.[6][15][16] The process involves the N-alkylation of potassium phthalimide followed by the liberation of the primary amine.[5][8]
Experimental Protocol
Step 1: N-Alkylation of Potassium Phthalimide
-
Dissolve potassium phthalimide (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add the primary alkyl halide (1 equivalent) to the solution.
-
Heat the reaction mixture with stirring for several hours to facilitate the SN2 reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and pour it into water to precipitate the N-alkylphthalimide.
-
Collect the solid by filtration, wash with water, and dry.
Step 2: Deprotection to Yield the Primary Amine (Ing-Manske Procedure)
-
Suspend the N-alkylphthalimide (1 equivalent) in ethanol.
-
Add hydrazine hydrate (B1144303) (1.2 equivalents) to the suspension.
-
Reflux the mixture for 1-3 hours, during which a precipitate of phthalhydrazide (B32825) will form.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate to obtain the primary amine hydrochloride salt.
-
To obtain the free amine, dissolve the salt in water, basify with a strong base, and extract with an organic solvent.
Gabriel Synthesis Workflow
Reductive Amination
Reductive amination is a versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones.[17][18] For the synthesis of primary amines, ammonia is used as the nitrogen source. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine.[19]
Experimental Protocol
-
Dissolve the aldehyde or ketone (1 equivalent) in a suitable solvent, such as methanol (B129727) or ethanol.
-
Add a source of ammonia, typically a solution of ammonia in methanol or ammonium chloride with a non-nucleophilic base (e.g., triethylamine).
-
Stir the mixture at room temperature to allow for the formation of the imine intermediate. The pH is often adjusted to be mildly acidic to facilitate imine formation.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), portion-wise to the reaction mixture. Alternatively, catalytic hydrogenation (H₂ over a metal catalyst like Pd/C or Raney Nickel) can be employed.
-
Continue stirring until the reduction is complete, as monitored by TLC or GC-MS.
-
Quench the reaction carefully, for example, by adding water or a dilute acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the resulting primary amine by distillation or column chromatography.
Reductive Amination Pathway
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Delépine reaction - Wikipedia [en.wikipedia.org]
- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Gabriel Phthalimide Synthesis: Steps, Diagram & NEET/JEE Tips [vedantu.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]
- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. synarchive.com [synarchive.com]
- 13. Delepine reaction [organic-chemistry.org]
- 14. Delépine reaction - Sciencemadness Wiki [sciencemadness.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
- 17. organicchemistrytutor.com [organicchemistrytutor.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Reductive Amination - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to Amine Synthesis: Alternatives to N-(Chloromethyl)phthalimide
For researchers, scientists, and drug development professionals, the synthesis of primary amines is a fundamental transformation in the construction of a vast array of pharmaceuticals and functional materials. N-(Chloromethyl)phthalimide has traditionally been a reagent of choice for the introduction of a protected aminomethyl group. However, a range of alternative reagents have emerged, offering distinct advantages in terms of reaction conditions, substrate scope, and ease of deprotection. This guide provides an objective comparison of the performance of this compound with key alternatives, supported by experimental data and detailed protocols.
The primary alternatives to this compound can be broadly categorized into two groups: reagents for Gabriel and related syntheses, and reagents for direct aminomethylation.
Gabriel Synthesis and its Analogues
The Gabriel synthesis is a classic method for preparing primary amines that avoids the overalkylation often observed with direct alkylation of ammonia. The traditional method involves the N-alkylation of potassium phthalimide (B116566) followed by deprotection. Several modern variants offer milder conditions and broader applicability.
The following table summarizes the performance of this compound and its alternatives in the synthesis of benzylamine, a common benchmark substrate.
| Reagent/Method | Alkylating/Aminomethylating Agent | Deprotection/Cleavage Conditions | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| This compound | This compound | Hydrazine (B178648) hydrate (B1144303) in ethanol, reflux | 4-12 hours | 80-95% | High yields, stable intermediate. | Harsh deprotection, limited to primary amines. |
| Gabriel Synthesis (Traditional) | Potassium Phthalimide + Benzyl (B1604629) Halide | Hydrazine hydrate in ethanol, reflux | 8-24 hours | 85-95% | Avoids overalkylation, reliable for primary amines.[1][2][3][4][5][6][7][8][9][10] | Harsh deprotection, phthalhydrazide (B32825) byproduct can be difficult to remove.[1][2][4] |
| Di-tert-butyl iminodicarboxylate | Di-tert-butyl iminodicarboxylate + Benzyl Halide | Acidic conditions (e.g., TFA in CH₂Cl₂) | 2-6 hours (alkylation), 1-3 hours (deprotection) | 90-98% | Milder deprotection, soluble byproduct.[11][12][13] | Reagent can be more expensive. |
| Sodium Saccharin | Sodium Saccharin + Benzyl Halide | Acidic or basic hydrolysis | 6-18 hours | 75-90% | Readily available, easier hydrolysis than phthalimide.[1][2][4] | Can be less reactive than phthalimide. |
Direct Aminomethylation Reagents
Direct aminomethylation methods introduce a -CH₂NR₂ group in a single step, often under milder conditions than the Gabriel synthesis.
| Reagent/Method | Aminomethylating Agent | Reaction Conditions | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Mannich Reaction | Formaldehyde (B43269) + Secondary Amine | Acidic or basic catalysis, heat | 2-24 hours | 70-85% | One-pot procedure, versatile. | Can have side reactions, requires enolizable substrate. |
| Eschenmoser's Salt | Dimethyl(methylene)ammonium iodide | Anhydrous solvent, often at room temperature | 1-4 hours | 85-95% | High reactivity, mild conditions, excellent for a variety of nucleophiles.[14][15][16][17][18] | Reagent is moisture-sensitive. |
Experimental Protocols
Protocol 1: Amine Synthesis using this compound
Step 1: N-Alkylation A solution of the primary or secondary amine (1.0 eq.) and triethylamine (B128534) (1.2 eq.) in anhydrous dichloromethane (B109758) (DCM) is cooled to 0 °C. This compound (1.1 eq.) is added portion-wise, and the reaction mixture is stirred at room temperature for 4-12 hours. The reaction is monitored by TLC. Upon completion, the mixture is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude N-alkylated phthalimide is purified by column chromatography.
Step 2: Deprotection The purified N-alkylated phthalimide (1.0 eq.) is dissolved in ethanol, and hydrazine hydrate (2.0 eq.) is added. The mixture is refluxed for 2-4 hours. After cooling to room temperature, the precipitated phthalhydrazide is filtered off. The filtrate is concentrated, and the residue is taken up in an appropriate solvent and washed with a dilute acid to extract the amine. The aqueous layer is then basified and extracted with an organic solvent to yield the pure primary amine.
Protocol 2: Amine Synthesis using Di-tert-butyl iminodicarboxylate
Step 1: N-Alkylation To a solution of di-tert-butyl iminodicarboxylate (1.0 eq.) in anhydrous DMF, a base such as potassium carbonate (1.5 eq.) is added, and the mixture is stirred for 30 minutes. The alkyl halide (e.g., benzyl bromide, 1.1 eq.) is then added, and the reaction is stirred at room temperature for 2-6 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude N-alkylated product, which is often used in the next step without further purification.
Step 2: Deprotection The crude N-alkylated di-tert-butyl iminodicarboxylate is dissolved in DCM, and trifluoroacetic acid (TFA, 5-10 eq.) is added dropwise at 0 °C. The reaction is stirred at room temperature for 1-3 hours. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated NaHCO₃ solution. The organic layer is dried and concentrated to afford the primary amine.
Protocol 3: Aminomethylation using Eschenmoser's Salt
To a solution of the nucleophile (e.g., indole, 1.0 eq.) in anhydrous THF or DCM at 0 °C under an inert atmosphere, Eschenmoser's salt (1.2 eq.) is added portion-wise. The reaction mixture is stirred at room temperature for 1-4 hours and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield the aminomethylated product.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps in each synthetic pathway.
Caption: Workflow for the Gabriel Synthesis of Primary Amines.
Caption: Workflow for Amine Synthesis using Di-tert-butyl iminodicarboxylate.
Caption: Workflow for Aminomethylation using Eschenmoser's Salt.
Other Alternative Reagents
N-(Acyloxymethyl)phthalimides
These reagents have been explored primarily as prodrugs for delivering formaldehyde to cells and in radical-mediated reactions.[19][20][21][22][23] Their application as general aminomethylating agents for synthetic purposes is less documented in a comparative context. The mechanism involves the release of an N-acyliminium ion equivalent, which can then be trapped by a nucleophile.
N-(tert-Butoxycarbonyl)-N-(chloromethyl)amine
This reagent offers the potential for introducing a Boc-protected aminomethyl group. The Boc group is easily removed under acidic conditions, making this an attractive, though less common, alternative.[17][24]
Conclusion
The choice of reagent for amine synthesis is highly dependent on the specific requirements of the reaction, including the nature of the substrate, desired yield, and tolerance for different reaction conditions.
-
This compound and the traditional Gabriel synthesis remain robust methods for the preparation of primary amines, particularly on a large scale where cost is a factor. However, the harsh deprotection steps are a significant drawback.
-
Di-tert-butyl iminodicarboxylate emerges as a superior alternative for the synthesis of primary amines when milder deprotection conditions are required and cost is less of a concern.
-
Eschenmoser's salt is a highly effective reagent for the direct aminomethylation of a wide range of nucleophiles, offering high yields under mild conditions.[14][15][16][17][18]
-
The Mannich reaction provides a straightforward, one-pot alternative for aminomethylation, although it may be less efficient and have a more limited substrate scope compared to using pre-formed iminium salts.
For researchers in drug development and complex molecule synthesis, the milder and more versatile methods employing di-tert-butyl iminodicarboxylate and Eschenmoser's salt represent significant advantages over the traditional use of this compound.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. scribd.com [scribd.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Gabriel Synthesis [organic-chemistry.org]
- 9. Chemicals [chemicals.thermofisher.cn]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Di-tert-butyl-iminodicarboxylate - Wikipedia [en.wikipedia.org]
- 12. What is Di-tert-butyl iminodicarboxylate?_Chemicalbook [chemicalbook.com]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. Eschenmoser's salt - Wikipedia [en.wikipedia.org]
- 16. A General Acid‐Mediated Hydroaminomethylation of Unactivated Alkenes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. N-Acyloxymethyl-phthalimides deliver genotoxic formaldehyde to human cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. N-Acyloxymethyl-phthalimides deliver genotoxic formaldehyde to human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bioreversible quaternary N-acyloxymethyl derivatives of the tertiary amines bupivacaine and lidocaine--synthesis, aqueous solubility and stability in buffer, human plasma and simulated intestinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Acyloxymethyl as a drug protecting group. Part 6: N-acyloxymethyl- and N-[(aminocarbonyloxy)methyl]sulfonamides as prodrugs of agents containing a secondary sulfonamide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Blueprint of N-Alkylphthalimides: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the precise structural confirmation of N-alkylphthalimides is a critical step in ensuring the identity, purity, and intended function of these versatile compounds. This guide provides an objective comparison of the primary analytical techniques employed for this purpose, supported by experimental data and detailed protocols to aid in methodological selection and application.
The robust structure of the phthalimide (B116566) group and the variability of the N-alkyl substituent necessitate a multi-faceted analytical approach for unambiguous characterization. The most powerful and commonly employed techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single Crystal X-ray Crystallography. Each method provides unique and complementary information, and their collective application offers the highest degree of confidence in structural elucidation.
A Comparative Overview of Analytical Techniques
The choice of analytical method often depends on the specific information required, the sample's nature, and the available instrumentation. While NMR and Mass Spectrometry are indispensable for determining the precise molecular structure and connectivity, FTIR provides a rapid confirmation of functional groups, and X-ray crystallography offers the definitive solid-state structure.
| Analytical Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed information on the carbon-hydrogen framework, connectivity of atoms, and the chemical environment of nuclei. | Provides unambiguous structural elucidation and isomeric differentiation. | Requires larger sample amounts; sensitivity can be a limitation for certain nuclei. |
| Mass Spectrometry | Molecular weight and fragmentation patterns, offering insights into the molecular formula and substructures. | High sensitivity, requires minimal sample. | Isomeric differentiation can be challenging without tandem MS; fragmentation can be complex. |
| FTIR Spectroscopy | Presence of specific functional groups (e.g., C=O, C-N). | Fast, non-destructive, and requires minimal sample preparation. | Provides limited information on the overall molecular structure and connectivity. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. | Provides the absolute and definitive structure of a molecule. | Requires a suitable single crystal, which can be challenging to grow. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of N-alkylphthalimides, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) skeletons of the molecule.
Key Experimental Data:
The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of the nuclei. Below is a summary of typical chemical shifts for N-alkylphthalimides.
| Proton/Carbon Type | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Phthalimide Aromatic Protons | 7.7 - 7.9 | 123 - 135 |
| Phthalimide Carbonyl Carbons | - | ~168 |
| N-CH₂ (Alkyl Chain) | 3.6 - 3.8 | 35 - 45 |
| Other Alkyl Protons/Carbons | 0.8 - 1.8 | 10 - 30 |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the N-alkylphthalimide sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire the proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to deduce the structure. Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms.
Workflow for NMR Analysis
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the N-alkylphthalimide and offers structural clues through the analysis of its fragmentation patterns. Electrospray ionization (ESI) and electron ionization (EI) are common techniques used.
Key Experimental Data:
The fragmentation of N-alkylphthalimides in the mass spectrometer often follows predictable pathways.
| Ionization Mode | Characteristic Ions (m/z) | Interpretation |
| ESI (Positive) | [M+H]⁺, [M+Na]⁺ | Molecular ion adducts, confirming molecular weight. |
| EI | M⁺• | Molecular ion. |
| [M-R]⁺ (m/z 147) | Loss of the N-alkyl group, forming the stable phthalimide radical cation. | |
| [C₈H₄O₂]⁺• (m/z 148) | Phthalimide moiety. | |
| [C₇H₄O]⁺• (m/z 104) | Loss of CO from the phthalimide fragment. | |
| [C₆H₄]⁺• (m/z 76) | Benzene radical cation from further fragmentation. |
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the N-alkylphthalimide (approximately 10-100 µg/mL) in a volatile solvent such as methanol (B129727) or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's electrospray source at a constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Tandem MS (MS/MS): To obtain fragmentation data, select the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate product ion spectra.
-
Data Analysis: Identify the molecular ion and characteristic fragment ions to confirm the structure.
Workflow for Mass Spectrometry Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups in N-alkylphthalimides.
Key Experimental Data:
The infrared spectrum of an N-alkylphthalimide is dominated by the strong absorptions of the carbonyl groups.
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| C=O (Imide) | Symmetric Stretch | ~1770 |
| C=O (Imide) | Asymmetric Stretch | ~1715 |
| C-N (Imide) | Stretch | 1380 - 1400 |
| C-H (Aromatic) | Stretch | 3050 - 3100 |
| C-H (Alkyl) | Stretch | 2850 - 2960 |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid N-alkylphthalimide sample directly onto the ATR crystal.
-
Background Scan: Record a background spectrum of the empty ATR accessory.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Record the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Spectral Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Workflow for FTIR Analysis
Single Crystal X-ray Crystallography
For an unequivocal determination of the three-dimensional structure of an N-alkylphthalimide in the solid state, single crystal X-ray crystallography is the gold standard.[1] This technique provides precise bond lengths, bond angles, and the overall conformation of the molecule.[1]
Key Experimental Data:
The output of a single crystal X-ray diffraction experiment is a set of crystallographic data that defines the crystal structure.
| Parameter | Description |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The set of symmetry operations for the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |
| Z | The number of molecules in the unit cell. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Grow a single crystal of the N-alkylphthalimide of suitable size and quality (typically 0.1-0.3 mm in each dimension). This is often the most challenging step.
-
Crystal Mounting: Mount the selected crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected by a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The positions of the atoms are determined using direct methods or Patterson methods, and the structural model is refined against the experimental data to minimize the R-factor.
-
Structure Analysis: Analyze the final refined structure to determine bond lengths, bond angles, and other geometric parameters.
Workflow for X-ray Crystallography
References
Comparative Guide to the Kinetics of N-(Chloromethyl)phthalimide and Amine Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of the reaction between N-(Chloromethyl)phthalimide and various amines. Due to a lack of extensive published kinetic data specifically for this compound, this guide leverages analogous data from the well-studied reactions of benzyl (B1604629) halides with amines to provide insights into expected reactivity trends and experimental design. The reaction is a nucleophilic substitution (SN2) process, crucial in synthetic chemistry, including the Gabriel synthesis of primary amines.
Performance Comparison with Alternatives: An Analogous System
The reaction of this compound with amines is a classic SN2 reaction. To understand the expected kinetic behavior, we can draw parallels with the extensively studied reactions of benzyl chloride with a variety of amines. The chloromethyl group in this compound is electronically similar to the chloromethyl group in benzyl chloride, making the latter an excellent model for predicting reactivity trends.
The rate of these reactions is typically second-order, being first-order with respect to both the amine and the alkyl halide. The primary factors influencing the reaction rate are the nucleophilicity of the amine, steric hindrance, and the solvent used.
Quantitative Data Summary
The following table summarizes the second-order rate constants for the reaction of benzyl chloride with a selection of primary aromatic amines in a carbon tetrachloride-phenol mixture (80:20 v/v) at 60°C. This data serves as a predictive model for the relative reactivity of different types of amines with this compound. It is anticipated that this compound would exhibit similar trends in reactivity.
| Amine | pKa (in aqueous solution) | k x 10³ (L mol⁻¹ s⁻¹) |
| Aniline | 4.63 | 0.293 |
| p-Toluidine (B81030) | 5.08 | 0.812 |
| m-Toluidine | 4.72 | 0.367 |
| o-Toluidine (B26562) | 4.44 | 0.214 |
| p-Chloroaniline | 4.05 | 0.222 |
| m-Chloroaniline | 3.52 | 0.130 |
| o-Chloroaniline | 2.71 | 0.0561 |
| p-Bromoaniline | 3.91 | 0.200 |
| β-Naphthylamine | 4.16 | 0.293 |
Data is analogous, based on the reaction of benzyl chloride with amines.[1]
Analysis of Trends:
-
Effect of Basicity: Generally, an increase in the basicity (higher pKa) of the amine leads to a higher reaction rate, as seen with p-toluidine compared to aniline.[1]
-
Steric Hindrance: The reaction rate is sensitive to steric hindrance. For instance, o-toluidine reacts slower than p-toluidine, despite having a similar pKa, due to the steric effect of the ortho-methyl group.[1]
-
Substituent Effects: Electron-donating groups on the aromatic amine (like the methyl group in toluidines) increase the nucleophilicity of the nitrogen atom and thus accelerate the reaction. Conversely, electron-withdrawing groups (like chloro and bromo) decrease the nucleophilicity and slow down the reaction.[1]
Experimental Protocols
A detailed methodology for conducting a kinetic study of the reaction between this compound and an amine is provided below. This protocol is based on common practices for studying SN2 reactions involving amines and alkyl halides.
General Protocol for Kinetic Measurement
Objective: To determine the second-order rate constant for the reaction between this compound and an amine at a specific temperature.
Materials:
-
This compound
-
Amine of interest (e.g., aniline, benzylamine)
-
Anhydrous solvent (e.g., acetonitrile, dimethylformamide)
-
Thermostatted water bath or reaction block
-
UV-Vis spectrophotometer or a conductivity meter
-
Volumetric flasks, pipettes, and syringes
-
Quenching solution (e.g., a dilute acid solution if monitoring by chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Prepare a stock solution of the amine of a known concentration (e.g., 0.1 M) in the same solvent.
-
-
Reaction Setup:
-
Equilibrate the stock solutions and the reaction vessel to the desired temperature using a thermostatted water bath.
-
In a typical experiment, the concentration of the amine is kept in large excess (at least 10-fold) compared to this compound to ensure pseudo-first-order kinetics.
-
-
Initiation of the Reaction and Data Collection:
-
To start the reaction, rapidly mix known volumes of the pre-heated this compound and amine solutions in the reaction vessel.
-
Start monitoring the reaction progress immediately. The method of monitoring will depend on the properties of the reactants and products:
-
Spectrophotometric Method: If there is a suitable change in absorbance at a specific wavelength as the reaction proceeds, this can be monitored over time using a UV-Vis spectrophotometer. The rate of change of absorbance is proportional to the rate of reaction.[2]
-
Conductometric Method: If the reaction produces ionic products (e.g., an ammonium (B1175870) salt), the change in conductivity of the solution can be measured over time.[3]
-
Aliquot Method: At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a dilute acid). The concentration of the remaining reactant or the formed product can then be determined by a suitable analytical technique like HPLC or GC.
-
-
-
Data Analysis:
-
For a reaction under pseudo-first-order conditions, the natural logarithm of the concentration of the limiting reactant (this compound) plotted against time will yield a straight line.
-
The slope of this line gives the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the excess reactant (amine): k = k' / [Amine].
-
Visualizations
Experimental Workflow for Kinetic Studies
References
Spectroscopic analysis to confirm the purity of synthesized primary amines
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized primary amines is a critical step in the journey from laboratory to market. This guide provides a comparative overview of key spectroscopic techniques for purity confirmation, complete with experimental data, detailed protocols, and a logical workflow to streamline your analytical process.
The identity and purity of a synthesized primary amine are paramount for its intended application, particularly in the pharmaceutical industry where impurities can have significant safety and efficacy implications. Spectroscopic methods offer powerful tools for elucidating the structure of the target compound and identifying the presence of any unreacted starting materials, byproducts, or degradation products. This guide focuses on the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for this purpose.
Comparative Analysis of Spectroscopic Techniques
Each spectroscopic technique provides unique and complementary information about the synthesized primary amine. A multi-pronged analytical approach is often the most robust strategy for comprehensive purity assessment.
| Spectroscopic Technique | Principle | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Measures the resonance of hydrogen nuclei in a magnetic field. | - Number of different proton environments- Relative number of protons in each environment- Electronic environment of the protons- Connectivity of protons (through spin-spin coupling) | - Excellent for structural elucidation- Can be made quantitative (qNMR) to determine purity with high accuracy.[1][2][3] | - N-H proton signals can be broad and their chemical shifts are concentration and solvent dependent.[4] |
| ¹³C NMR Spectroscopy | Measures the resonance of carbon-13 nuclei in a magnetic field. | - Number of different carbon environments- Electronic environment of the carbon atoms | - Complements ¹H NMR for structural confirmation- Less signal overlap than ¹H NMR | - Lower natural abundance of ¹³C results in lower sensitivity- Typically not a quantitative technique |
| FT-IR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | - Presence of specific functional groups (e.g., N-H, C-N) | - Fast and simple technique- Excellent for identifying the presence of the primary amine functional group and certain impurities.[5][6] | - Provides limited information about the overall molecular structure- Can be difficult to interpret complex spectra |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | - Molecular weight of the compound- Fragmentation patterns that provide structural information | - High sensitivity- Can be coupled with chromatography (e.g., GC-MS) for separation and identification of components in a mixture.[7][8] | - Fragmentation can sometimes be complex to interpret- Isomer differentiation can be challenging |
Quantitative Data for Spectroscopic Analysis
The following tables summarize key quantitative data for the spectroscopic analysis of primary amines.
¹H NMR Spectroscopy: Typical Chemical Shifts
| Proton Type | Chemical Shift (δ, ppm) | Notes |
| N-H of primary amine | 0.5 - 5.0[4][9] | Broad signal, position is dependent on solvent, concentration, and temperature. Can be exchanged with D₂O. |
| H -C-N | 2.2 - 2.9 | Protons on the carbon atom directly attached to the nitrogen. |
| H -C-C-N | 1.4 - 1.8 | Protons on the carbon atom beta to the nitrogen. |
| Ar-H (in aromatic amines) | 6.5 - 8.0 | Protons on an aromatic ring attached to the amine. |
¹³C NMR Spectroscopy: Typical Chemical Shifts
| Carbon Type | Chemical Shift (δ, ppm) |
| C -N (aliphatic) | 30 - 50 |
| C -N (aromatic) | 140 - 150 |
FT-IR Spectroscopy: Characteristic Absorption Bands
| Vibrational Mode | Frequency Range (cm⁻¹) | Appearance |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500[5] | Two distinct sharp to medium bands. |
| N-H Bend (scissoring) | 1590 - 1650 | Medium to strong, sharp band. |
| C-N Stretch (aliphatic) | 1020 - 1250 | Weak to medium band. |
| C-N Stretch (aromatic) | 1250 - 1360 | Strong band. |
Experimental Workflow for Purity Confirmation
A systematic approach is crucial for the efficient and accurate determination of primary amine purity. The following workflow outlines a logical progression of analytical techniques.
Detailed Experimental Protocols
FT-IR Spectroscopy (for a liquid primary amine)
-
Sample Preparation:
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place one to two drops of the liquid primary amine onto the center of one salt plate.
-
Carefully place the second salt plate on top, and gently rotate to spread the sample into a thin, uniform film. Avoid applying excessive pressure.[10]
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a drop of the liquid sample directly onto the ATR crystal.[6]
-
-
Instrument Setup and Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment to subtract atmospheric interferences.
-
Place the prepared salt plates or the ATR accessory with the sample into the spectrometer's sample holder.
-
Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[5]
-
-
Data Analysis:
-
Process the spectrum by performing a background subtraction.
-
Identify the characteristic absorption bands for a primary amine (N-H stretch, N-H bend, C-N stretch) as detailed in the table above.
-
Look for the absence of key signals from starting materials (e.g., a C=O stretch from a starting amide or ketone) and the presence of any unexpected peaks that might indicate impurities.
-
Quantitative ¹H NMR (qNMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized primary amine (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a known amount of an internal standard into the same NMR tube. The internal standard should be a high-purity compound with a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Add a known volume of a deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) to the NMR tube.
-
Ensure the sample and internal standard are fully dissolved.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Set the pulse angle to 90°.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for complete relaxation of all protons.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the primary amine and a signal from the internal standard.
-
Calculate the purity of the primary amine using the following formula:
Purity (%) = (I_amine / N_amine) * (N_std / I_std) * (MW_amine / W_amine) * (W_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P_std = Purity of the internal standard
-
GC-MS for Volatile Primary Amines
-
Sample Preparation:
-
Prepare a dilute solution of the synthesized primary amine in a suitable volatile solvent (e.g., methanol, dichloromethane). The concentration should be in the low ppm range.
-
If necessary, derivatization can be performed to improve the volatility and chromatographic behavior of the amine. A common derivatizing agent is propyl chloroformate.[8]
-
-
Instrument Setup and Data Acquisition:
-
Use a GC column suitable for amine analysis, such as a base-deactivated column, to prevent peak tailing.[11][12]
-
Set an appropriate temperature program for the GC oven to separate the components of the sample.
-
The mass spectrometer can be operated in either full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for higher sensitivity in quantifying known impurities.[11]
-
-
Data Analysis:
-
Identify the peak corresponding to the primary amine based on its retention time and mass spectrum.
-
Analyze the other peaks in the chromatogram. The mass spectra of these peaks can be compared to a library (e.g., NIST) to identify potential impurities.
-
The purity of the primary amine can be estimated by the relative peak areas, assuming similar response factors for the analyte and impurities. For more accurate quantification, a calibration curve with standards of known concentrations should be used.
-
Identifying Common Impurities
A critical aspect of purity analysis is the identification of potential impurities arising from the synthesis.
-
Unreacted Starting Materials: Look for characteristic signals of the starting materials in the spectra. For example, if the amine was synthesized via reductive amination of a ketone, the absence of a C=O stretch in the IR spectrum and the corresponding carbonyl carbon in the ¹³C NMR spectrum is crucial.
-
Secondary and Tertiary Amines: These can form as byproducts. Secondary amines will show a single N-H stretch in the IR spectrum, while tertiary amines will show no N-H stretch. In ¹H NMR, the integration of the N-H signal and the signals of the alkyl groups attached to the nitrogen can help distinguish between primary, secondary, and tertiary amines.
-
Nitrosamines: In the presence of nitrosating agents (e.g., nitrites), secondary or tertiary amine impurities can form carcinogenic nitrosamines.[13][14][15] While not directly a primary amine impurity, their potential formation from amine precursors is a significant concern in drug development. Specialized analytical methods, often involving LC-MS/MS, are typically required for their detection at trace levels.
By employing a combination of these spectroscopic techniques and following a systematic workflow, researchers can confidently confirm the purity of their synthesized primary amines, ensuring the quality and reliability of their scientific findings and the safety of potential therapeutic agents.
References
- 1. emerypharma.com [emerypharma.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. scribd.com [scribd.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. benchchem.com [benchchem.com]
- 12. gcms.cz [gcms.cz]
- 13. Managing Nitrite Impurities: A Supplier-Manufacturer Approach to Mitigate Nitrosamine Risk [sigmaaldrich.com]
- 14. rsisinternational.org [rsisinternational.org]
- 15. veeprho.com [veeprho.com]
Yield comparison of different methods for phthalimide cleavage
##A Comparative Guide to Phthalimide (B116566) Cleavage: Methods, Yields, and Protocols for Researchers
For scientists and professionals in drug development and organic synthesis, the efficient cleavage of the phthalimide protecting group is a critical step in the synthesis of primary amines. The choice of deprotection strategy can significantly impact the yield and purity of the final product. This guide provides an objective comparison of various methods for phthalimide cleavage, supported by experimental data, to aid in selecting the most suitable protocol for a given substrate and synthetic goal.
Unveiling the Amine: A Summary of Cleavage Techniques
The stability of the phthalimide group necessitates specific chemical methods for its removal. The most common approaches include hydrazinolysis, reductive cleavage, aminolysis, and acidic or basic hydrolysis. Each method presents a unique set of advantages and disadvantages in terms of reaction conditions, substrate compatibility, and overall efficiency.
Data Presentation: A Side-by-Side Comparison of Phthalimide Cleavage Methods
The following table summarizes the key quantitative data for the deprotection of various N-substituted phthalimides using different cleavage methods. This allows for a direct comparison of reaction times and yields across various substrates and conditions.
| N-Substituent | Cleavage Method | Reagent(s) | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Benzyl | Hydrazinolysis | Hydrazine (B178648) hydrate (B1144303) | Ethanol (B145695) | Reflux | 1-2 hours | High (General) | [1] |
| Decyl | Hydrazinolysis | Hydrazine hydrate | Ethanol | Reflux | - | 81 | [2] |
| 4-Aminobutyl | Reductive Cleavage | NaBH₄, Acetic acid | 2-Propanol, Water | RT, then 80°C | ~26 hours | ~97 | [2][3] |
| Benzyl | Reductive Cleavage | NaBH₄, Acetic acid | 2-Propanol, Water | RT, then 80°C | 24 hours | 81 | [2] |
| Glycine | Aminolysis | Ethylenediamine | - | - | - | - | [3] |
| Phenyl | Aminolysis | Monoethanolamine | - | 80°C | 10 minutes | 80 | [4] |
| 2-(1-imidazolylmethyl)phenyl | Aminolysis | Monoethanolamine | - | 70°C | 1 hour | 75 | [4] |
| Glycine | Aminolysis | 40% aq. Methylamine (B109427) | - | - | 48 hours | 97 | [5] |
| Various | Basic Hydrolysis | Strong base (e.g., NaOH) | - | High | - | Often Poor | [1] |
| Various | Acidic Hydrolysis | Strong acid (e.g., HCl) | - | High | Slow | Often Poor | [1][4] |
| Phthalimidyl amino CPG | Aminolysis | Ammonium hydroxide (B78521)/methylamine (AMA) | - | - | 10 minutes | High | [6] |
In Detail: Experimental Protocols
For reproducible results, detailed experimental procedures are paramount. Below are protocols for the key phthalimide cleavage methods discussed.
Protocol 1: Hydrazinolysis (Ing-Manske Procedure)
This widely used method employs hydrazine hydrate to cleave the phthalimide group under relatively mild conditions.[1]
Materials:
-
N-alkylphthalimide
-
Hydrazine hydrate
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (B109758) (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-alkylphthalimide (1.0 equiv) in ethanol (10-20 mL per gram of phthalimide) in a round-bottom flask.[1]
-
Add hydrazine hydrate (1.2-1.5 equiv) to the solution.[1]
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
After the reaction is complete, cool the mixture to room temperature.[1]
-
Acidify the reaction mixture with concentrated HCl and heat at reflux for an additional hour to ensure complete precipitation of the phthalhydrazide (B32825) byproduct.[1]
-
Cool the mixture and filter off the phthalhydrazide precipitate, washing it with a small amount of cold ethanol.[1]
-
Concentrate the filtrate under reduced pressure to remove the ethanol.[1]
-
Make the remaining aqueous solution strongly basic (pH > 12) with a concentrated NaOH solution.[1]
-
Extract the liberated primary amine with dichloromethane (3 x volume of the aqueous layer).[1]
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude primary amine.[1]
-
The crude amine can be further purified by distillation or chromatography as required.[1]
Protocol 2: Reductive Cleavage with Sodium Borohydride (B1222165)
This exceptionally mild, two-stage, one-flask method is advantageous for substrates sensitive to harsh conditions and helps to avoid racemization.[3][7]
Materials:
-
N-alkylphthalimide
-
Sodium borohydride (NaBH₄)
-
2-Propanol
-
Water
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-alkylphthalimide (1.0 equiv) in a mixture of 2-propanol and water (typically a 4:1 to 6:1 ratio) in a round-bottom flask with stirring.[1]
-
Add sodium borohydride (4.0-5.0 equiv) portion-wise to the stirred solution at room temperature. The reaction is typically stirred for 12-24 hours. Monitor the reaction by TLC.[1]
-
After the reduction is complete, carefully add glacial acetic acid to quench excess NaBH₄ and catalyze the cyclization of the intermediate.[1]
-
Heat the mixture to 50-60 °C for 1-2 hours to promote the release of the primary amine.[1]
-
Cool the reaction mixture to room temperature and remove the 2-propanol using a rotary evaporator.[1]
-
Dilute the remaining aqueous mixture with water and wash with dichloromethane to remove the phthalide (B148349) byproduct.[1]
-
Make the aqueous layer basic (pH > 10) by the addition of a saturated NaHCO₃ solution.[1]
-
Extract the primary amine with dichloromethane (3 x volume of the aqueous layer).[1]
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[1]
-
Filter and concentrate the organic layer under reduced pressure to obtain the primary amine. Purify if necessary.[1]
Protocol 3: Aminolysis with Aqueous Methylamine
Aminolysis with other amines, such as methylamine, provides an alternative to hydrazinolysis.[1]
Materials:
-
N-alkylphthalimide
-
Aqueous methylamine solution (e.g., 40%)
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-alkylphthalimide (1.0 equiv) in a suitable solvent such as ethanol.[1]
-
Add an excess of aqueous methylamine solution (e.g., 5-10 equivalents) to the solution at room temperature with stirring.[1]
-
Stir the reaction mixture at room temperature, monitoring by TLC. Reaction times can vary from a few hours to overnight.[1]
-
Once the reaction is complete, remove the solvent and excess methylamine under reduced pressure.[1]
-
Treat the residue with an aqueous HCl solution to protonate the desired amine and precipitate the N,N'-dimethylphthalamide byproduct.[1]
-
Filter the mixture to remove the precipitate.[1]
-
Make the filtrate basic with a NaOH solution to deprotonate the amine salt.[1]
-
Extract the liberated primary amine with dichloromethane.[1]
-
Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the primary amine.[1]
Choosing the Right Path: A Logical Approach
The selection of a deprotection method is contingent on the specific substrate and the desired outcome. The following decision tree provides a logical framework for choosing the most appropriate phthalimide cleavage protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. benchchem.com [benchchem.com]
- 4. US4544755A - Cleavage of phthalimides to amines - Google Patents [patents.google.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
The Gabriel Synthesis vs. Direct Amination: A Comparative Guide for Amine Synthesis
In the realm of organic synthesis, the introduction of an amino group is a fundamental transformation, pivotal to the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. For researchers and drug development professionals, the choice of amination strategy can significantly impact reaction efficiency, purity of the final product, and overall synthetic economy. This guide provides an objective comparison between the use of N-(Chloromethyl)phthalimide, a reagent for the Gabriel synthesis of primary amines, and direct amination methods.
Introduction to Amination Strategies
This compound and the Gabriel Synthesis: The Gabriel synthesis is a well-established, two-step method for the selective preparation of primary amines.[1][2] It utilizes the phthalimide (B116566) anion as a surrogate for ammonia (B1221849).[2] The nitrogen atom in phthalimide is rendered non-nucleophilic after the first alkylation, thereby preventing the common problem of over-alkylation.[3][4] this compound is a reactive electrophile that can be used to introduce a phthalimidomethyl group onto a variety of nucleophiles, which upon deprotection yields the primary aminomethylated product.
Direct Amination: This term encompasses a broader range of reactions where a C-N bond is formed more directly, often in a single synthetic step. The most traditional method is the nucleophilic substitution of alkyl halides with ammonia or amines.[5][6] While straightforward, this approach is often plagued by a lack of selectivity, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts.[3][7] More modern approaches, such as reductive amination of carbonyl compounds and transition-metal-catalyzed aminations, offer improved control and broader substrate scope.[8][9][10]
Key Advantages of this compound (via Gabriel Synthesis)
The primary advantage of the Gabriel synthesis lies in its exceptional control over the formation of primary amines.[3]
-
Avoidance of Over-alkylation: The core strength of this method is the prevention of multiple alkylations on the nitrogen atom. Once the phthalimide nitrogen has reacted with an electrophile, the resulting N-alkylphthalimide is no longer nucleophilic due to the electron-withdrawing effect of the two adjacent carbonyl groups.[4] This ensures the clean formation of the mono-alkylated product, which can then be converted to the desired primary amine.[1] In contrast, direct amination of alkyl halides with ammonia often results in a complex mixture of products that are difficult to separate.[7]
-
High Selectivity for Primary Amines: This method is specifically designed for the synthesis of primary amines.[11][12] This high level of selectivity is crucial in multi-step syntheses where product purity is paramount.
-
Broad Nucleophile Scope: this compound can react with a wide range of nucleophiles to introduce the protected aminomethyl group.
Limitations of the Gabriel Synthesis
Despite its key advantage, the Gabriel synthesis is not without its drawbacks:
-
Harsh Deprotection Conditions: The cleavage of the N-alkylphthalimide to release the free primary amine requires harsh conditions.[13] This is typically achieved through acidic hydrolysis or, more commonly, hydrazinolysis (the Ing-Manske procedure).[2][13] These conditions are not compatible with substrates containing sensitive functional groups that may be susceptible to hydrolysis or other transformations.
-
Limited Electrophile Scope: The alkylation step proceeds via an SN2 mechanism.[11][13] Consequently, it is most effective with primary alkyl halides. The reaction is generally unsuccessful with secondary alkyl halides and cannot be used with aryl or vinyl halides.[1][2]
-
Poor Atom Economy: The reaction generates a stoichiometric amount of phthalic acid or phthalhydrazide (B32825) as a byproduct, which is generally discarded.[12]
Advantages of Direct Amination Methods
Direct amination strategies, particularly modern catalytic approaches, offer several advantages:
-
Step Economy: Many direct amination methods, such as reductive amination, are one-pot procedures that combine the amine and the substrate with a reducing agent, streamlining the synthetic process.[8]
-
Broader Substrate Scope: Different direct amination protocols can be applied to a wider variety of starting materials, including aldehydes, ketones (reductive amination), alcohols, and aryl halides (e.g., Buchwald-Hartwig amination).[10][14][15]
-
Milder Reaction Conditions: Many modern catalytic systems operate under mild conditions, showing greater tolerance for a variety of functional groups.[8][16]
Comparison of Reaction Parameters
The following table summarizes the key differences in performance between the Gabriel synthesis and direct amination of alkyl halides.
| Parameter | Gabriel Synthesis (using Phthalimide) | Direct Amination (of Alkyl Halides) |
| Primary Product | Exclusively Primary Amine | Mixture of 1°, 2°, 3° Amines & 4° Salt |
| Selectivity | High | Low (prone to over-alkylation) |
| Number of Steps | Two (Alkylation, Deprotection) | One |
| Substrate Scope | Primarily Methyl and 1° Alkyl Halides | 1°, 2° Alkyl Halides |
| Deprotection | Required (Hydrazine or Acid/Base) | Not Applicable |
| Key Advantage | Clean formation of primary amines | Simplicity, one-step process |
| Key Disadvantage | Harsh deprotection, poor atom economy | Lack of selectivity, product mixtures |
Experimental Protocols
Protocol 1: Synthesis of a Primary Amine via Gabriel Synthesis
This protocol describes the general two-step procedure for preparing a primary amine from a primary alkyl halide using potassium phthalimide.
Step 1: N-Alkylation of Potassium Phthalimide
-
In a round-bottom flask, dissolve potassium phthalimide (1.0 eq) in a suitable polar aprotic solvent such as DMF.[13]
-
Add the primary alkyl halide (1.0-1.1 eq) to the solution.
-
Heat the reaction mixture (typically 50-100 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the N-alkylphthalimide.
-
Collect the solid product by filtration, wash with water, and dry. The product can be further purified by recrystallization.
Step 2: Hydrazinolysis of N-Alkylphthalimide (Ing-Manske Procedure)
-
Suspend the N-alkylphthalimide (1.0 eq) in ethanol (B145695) or methanol (B129727) in a round-bottom flask.[13]
-
Add hydrazine (B178648) hydrate (B1144303) (1.0-1.2 eq) to the suspension.
-
Heat the mixture to reflux. A thick precipitate of phthalhydrazide will form.
-
After the reaction is complete (monitored by TLC), cool the mixture.
-
Add dilute hydrochloric acid to dissolve the primary amine and precipitate any remaining phthalhydrazide.
-
Filter the mixture to remove the phthalhydrazide.
-
Make the filtrate basic with a strong base (e.g., NaOH or KOH) to liberate the free primary amine.
-
Extract the primary amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified primary amine.
Protocol 2: Direct Amination of an Alkyl Halide with Ammonia
This protocol outlines a general procedure for the direct alkylation of ammonia, which typically results in a mixture of amines.
-
In a sealed pressure vessel, place a solution of the primary alkyl halide in a solvent such as ethanol.
-
Cool the vessel and add a large excess of a concentrated aqueous or alcoholic solution of ammonia. The large excess is used to favor the formation of the primary amine.
-
Seal the vessel and heat the reaction mixture. The temperature and reaction time will vary depending on the reactivity of the alkyl halide.
-
After cooling, carefully vent the vessel.
-
The resulting mixture will contain the primary, secondary, and tertiary amines, as well as the quaternary ammonium salt, along with unreacted starting material.
-
The products must be separated by techniques such as distillation or chromatography, which can be challenging.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflows of the Gabriel synthesis and direct amination.
Caption: Workflow of the Gabriel Synthesis for primary amine production.
Caption: Direct amination of an alkyl halide leading to a product mixture.
Conclusion
The choice between using this compound (in a Gabriel-type synthesis) and direct amination depends heavily on the specific synthetic goal. For the clean and selective synthesis of primary amines from primary alkyl halides, the Gabriel synthesis remains a reliable, albeit classical, method. Its ability to completely avoid over-alkylation is its most significant advantage, often justifying the two-step procedure.
However, for broader applications, improved step-economy, and substrates not amenable to SN2 reactions, modern direct amination methods like reductive amination and catalytic C-N coupling reactions are generally superior. These methods offer greater versatility and are often more compatible with complex molecules bearing sensitive functional groups. Researchers must weigh the need for selectivity against factors like substrate scope, reaction conditions, and atom economy to select the most appropriate amination strategy for their target molecule.
References
- 1. Ch22: Gabriel synthesis of RNH2 [chem.ucalgary.ca]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amination [fishersci.ch]
- 6. books.rsc.org [books.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jocpr.com [jocpr.com]
- 9. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. EP3218350A1 - Process for forming amine by direct amination reaction - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to Catalysts for N-(Chloromethyl)phthalimide Reactions
For Researchers, Scientists, and Drug Development Professionals
The N-alkylation of various nucleophiles using N-(Chloromethyl)phthalimide is a cornerstone reaction in organic synthesis, particularly in the preparation of primary amines via the Gabriel synthesis and in the development of novel therapeutic agents. The efficiency of this transformation is critically dependent on the choice of catalyst. This guide provides an objective comparison of the performance of different classes of catalysts for reactions involving this compound, supported by experimental data from analogous reactions, and offers detailed experimental protocols.
Performance Comparison of Catalytic Systems
The selection of an appropriate catalyst is crucial for optimizing reaction yields and times in N-alkylation reactions. Below is a comparative summary of common catalytic systems based on data from the N-alkylation of phthalimide (B116566), a closely related substrate. The primary catalysts evaluated are conventional phase-transfer catalysts (PTCs) and ionic liquids (ILs), with a focus on their performance under solvent-free conditions.
Table 1: Comparative Performance of Catalysts in the N-Benzylation of Phthalimide
| Catalyst | Class | Reaction Time (min) | Yield (%) |
| None | - | 120 | 15 |
| Tetrabutylammonium (B224687) bromide (TBAB) | Phase-Transfer Catalyst | 30 | 92 |
| Tetrabutylammonium tetrafluoroborate | Phase-Transfer Catalyst | 30 | 94 |
| 1-Butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH) | Basic Ionic Liquid | 15 (at 80°C) | 89 (with ethyl bromide) |
| Immobilized Ionic Liquid (on silica) | Heterogeneous Catalyst | 40 | 95 |
Data is representative of typical results from literature for analogous N-alkylation of phthalimide reactions and is intended for comparative purposes.
Reaction Pathway and Experimental Workflow
The general pathway for the catalyzed N-alkylation of a nucleophile with this compound involves the deprotonation of the nucleophile by a base, followed by a nucleophilic attack on the electrophilic carbon of this compound. The catalyst facilitates the interaction between the nucleophile and the alkylating agent, especially in biphasic or solid-liquid systems.
Caption: Experimental workflow for the comparative study of catalysts.
Signaling Pathways and Catalytic Mechanisms
The catalytic cycle in phase-transfer catalysis (PTC) and with ionic liquids (ILs) involves the formation of a lipophilic ion pair that facilitates the transfer of the nucleophilic anion into the organic phase where the reaction with this compound occurs.
Caption: Generalized catalytic cycle for phase-transfer catalysis.
Experimental Protocols
Below are detailed methodologies for key experiments involving different catalytic systems for the N-alkylation of a generic nucleophile with this compound.
Protocol 1: N-Alkylation using a Conventional Phase-Transfer Catalyst (Tetrabutylammonium Bromide - TBAB)
Materials:
-
Nucleophile (e.g., Phthalimide) (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.05 eq)
-
Solvent (e.g., Toluene or solvent-free)
-
Round-bottom flask with a magnetic stirrer and condenser
Procedure:
-
To a round-bottom flask, add the nucleophile, anhydrous potassium carbonate, and tetrabutylammonium bromide.
-
If using a solvent, add it to the flask. For solvent-free conditions, proceed to the next step.
-
Add this compound to the mixture.
-
Fit the flask with a condenser and heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, filter the mixture to remove inorganic salts and wash the solid residue with the solvent. If solvent-free, add a suitable organic solvent (e.g., ethyl acetate) to dissolve the product and then filter.
-
Wash the organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: N-Alkylation using a Basic Ionic Liquid ([Bmim]OH)
Materials:
-
Nucleophile (e.g., Phthalimide) (1.0 eq)
-
This compound (1.2 eq)
-
1-Butyl-3-methylimidazolium hydroxide ([Bmim]OH) (1.0 eq)
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
In a round-bottom flask, mix the nucleophile and 1-butyl-3-methylimidazolium hydroxide.
-
Heat the mixture to a specified temperature (e.g., 60-80 °C) with stirring until a homogeneous solution is formed.
-
Add this compound dropwise to the reaction mixture.
-
Continue stirring at the same temperature and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts and wash with water to remove the ionic liquid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.
-
The ionic liquid can often be recovered from the aqueous phase by removing the water under vacuum and reused.
This guide provides a framework for selecting and implementing catalytic systems for reactions involving this compound. For specific applications, further optimization of reaction conditions may be necessary to achieve the desired outcome.
Validating the Structure of N-(Chloromethyl)phthalimide Derivatives using 1H NMR: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized molecules is a critical step. In the case of N-(Chloromethyl)phthalimide derivatives, which are pivotal intermediates in the synthesis of various bioactive compounds, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary and powerful tool for structural validation. This guide provides a comparative analysis of ¹H NMR data for this compound and its derivatives, complete with detailed experimental protocols and visual workflows to aid in the accurate interpretation of spectral data.
Comparative ¹H NMR Data
The chemical shifts (δ) of protons in this compound derivatives are influenced by the electronic environment. Substituents on the phthalimide (B116566) ring can cause notable shifts in the signals of the aromatic protons and the key N-CH₂-Cl methylene (B1212753) protons. The following table summarizes the ¹H NMR data for the parent this compound and provides examples of shifts observed in related substituted phthalimide structures to illustrate these effects.
| Compound | Solvent | Phthalimide Protons (δ, ppm) | N-CH₂-Cl Protons (δ, ppm) | Reference |
| This compound | CDCl₃ | 7.94 (m, 2H), 7.81 (m, 2H) | 5.51 (s, 2H) | [1] |
| 2-(2-chloro-2-(p-tolyl)ethyl)-4,5,6,7-tetrachloroisoindoline-1,3-dione | CDCl₃ | No aromatic protons on phthalimide ring | Not directly applicable, but related structure | [2] |
| 2-(2-chloro-2-(4-methoxyphenyl)ethyl)-4,5,6,7-tetrachloroisoindoline-1,3-dione | CDCl₃ | No aromatic protons on phthalimide ring | Not directly applicable, but related structure | [2] |
| N-(2-Chloromethyl-4-nitro-phenyl)-phthalimide | Not Specified | Phthalimide protons present | Methylene protons on a substituted phenyl ring, not directly comparable |
Experimental Protocol for ¹H NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra for the structural validation of this compound derivatives.
1. Sample Preparation:
-
Solvent Selection: Use a deuterated solvent that fully dissolves the this compound derivative. Deuterated chloroform (B151607) (CDCl₃) is a common choice as these compounds are often soluble in it.[1] Other potential solvents include deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated acetone (B3395972) (acetone-d₆). The choice of solvent can slightly influence the chemical shifts.
-
Concentration: Dissolve 5-10 mg of the purified derivative in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR instruments can often reference the spectrum to the residual solvent peak, eliminating the need to add TMS.
2. NMR Instrument Parameters:
-
Spectrometer Frequency: Data should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion. Higher field strengths (e.g., 400 MHz, 500 MHz, or higher) will provide better resolution of complex splitting patterns.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds to ensure proper relaxation of the protons between pulses.
-
Acquisition Time (aq): An acquisition time of 3-4 seconds is generally adequate.
-
Spectral Width (sw): Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
3. Data Processing and Analysis:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).
-
Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal. The integration of the N-CH₂-Cl singlet should correspond to two protons relative to the aromatic protons.
-
Peak Picking and Interpretation: Identify the chemical shift, multiplicity (singlet, doublet, triplet, multiplet), and coupling constants (J-values) for each signal to elucidate the complete structure.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of an this compound derivative using ¹H NMR.
References
Safety Operating Guide
Proper Disposal of N-(Chloromethyl)phthalimide: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
N-(Chloromethyl)phthalimide is a hazardous chemical requiring strict disposal procedures to ensure personnel safety and environmental compliance. This guide provides detailed, step-by-step instructions for the proper management and disposal of this compound waste in a laboratory setting. Adherence to these protocols is crucial to minimize risks and meet regulatory requirements.
I. Immediate Safety and Hazard Information
This compound is classified as a hazardous substance with the following primary concerns:
-
Sensitization: May cause an allergic skin reaction.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
Due to its chemical structure, containing a chlorinated methyl group, this compound is categorized as a halogenated organic compound .[5] This classification is critical for proper waste segregation.
II. Personal Protective Equipment (PPE)
When handling this compound, including for disposal, the following personal protective equipment is mandatory:
| PPE Category | Specification |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.[1] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. Ensure skin is not exposed. |
| Respiratory Protection | For solids, a dust mask (e.g., N95) is recommended.[1] Work should be conducted in a well-ventilated area, preferably a chemical fume hood. |
III. Step-by-Step Disposal Procedure
The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal service. On-site chemical treatment or neutralization is not recommended without validated and peer-reviewed protocols, as this can lead to unforeseen hazardous reactions.
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify all waste containing this compound, including pure compound, contaminated labware (e.g., spatulas, weighing boats), and solutions.
-
Segregate: As a halogenated organic compound, this waste must be segregated from non-halogenated organic waste streams.[5][6] Collect it in a designated "Halogenated Organic Waste" container.[5] Do not mix with acids, bases, or oxidizing agents.[6]
Step 2: Waste Collection and Container Management
-
Container: Use a dedicated, chemically compatible, and leak-proof container for solid and liquid waste. Polyethylene containers are often suitable for halogenated organic waste.[6]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[6]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[6]
Step 3: Storage of Hazardous Waste
-
Location: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
Step 4: Arranging for Disposal
-
Contact: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department or a designated waste management officer.
-
Documentation: Complete all required waste disposal forms accurately, providing a full description of the waste contents.
Step 5: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone) in a chemical fume hood.
-
Rinsate Disposal: The rinsate from this cleaning process is also considered hazardous waste and must be collected in the designated halogenated organic waste container.
-
Container Disposal: After triple rinsing, the defaced or removed-label container may be disposed of as non-hazardous waste, in accordance with institutional policy.
IV. Spill Management
In the event of a spill:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Personal Protection: Wear the appropriate PPE as detailed in Section II.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it into the designated hazardous waste container. For liquid spills, use an inert absorbent material to contain and collect the waste.
-
Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, following your institution's spill response plan.
V. Logical Workflow for Disposal
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. otago.ac.nz [otago.ac.nz]
- 4. SU975709A1 - Process for producing n-chloromethyl phthalimide - Google Patents [patents.google.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
Essential Safety and Logistics for Handling N-(Chloromethyl)phthalimide
This guide provides crucial safety protocols and logistical plans for the handling and disposal of N-(Chloromethyl)phthalimide, tailored for research and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1] It is crucial to understand its primary hazards before handling.
Signal Word: Danger [2]
Hazard Statements:
| Hazard Classification | Category |
| Acute Toxicity, Oral | Category 3 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Skin Sensitization | Category 1 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
Data sourced from Sigma-Aldrich and Fisher Scientific Safety Data Sheets.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.[2]
| Protection Type | Specific Requirements | Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield is also recommended.[3] | Protects against splashes and dust particles causing serious eye irritation.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat or protective suit.[1][4] | Prevents skin contact which can cause irritation and allergic reactions.[1][3] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a full-face particle respirator is necessary if dust formation is likely or ventilation is inadequate.[3] | Protects the respiratory system from irritation due to dust inhalation.[3] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling procedures are critical to minimize the risk of exposure. Always handle this compound in a designated area.
3.1. Preparation:
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[1]
-
Work within a properly functioning chemical fume hood or in a well-ventilated area to minimize inhalation of dust.[3]
-
Assemble all necessary equipment and reagents before starting work.
-
Clearly label all containers.
3.2. Handling:
-
Don the appropriate PPE as specified in the table above.
-
Avoid creating dust when handling the solid powder.[3]
-
Carefully weigh and transfer the chemical, keeping containers closed when not in use.
-
Avoid contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly after handling, even if gloves were worn.[3]
3.3. Accidental Release Measures:
-
In case of a spill, evacuate non-essential personnel from the area.[3]
-
Ensure adequate ventilation.[3]
-
Wearing full PPE, sweep up the spilled solid material carefully to avoid generating dust.[1][3]
-
Collect the material in a suitable, closed container for disposal.[3]
-
Do not let the product enter drains.[3]
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[1][3] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][3] |
| Ingestion | If swallowed, immediately call a poison center or doctor. Rinse mouth with water. Do not induce vomiting.[3] |
Disposal Plan
All waste materials must be treated as hazardous waste.
-
Chemical Disposal: Dispose of this compound and any reaction byproducts in a designated, sealed, and properly labeled hazardous waste container.[1]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and weighing papers, must also be disposed of as hazardous waste in a sealed container.[3]
-
Regulatory Compliance: All chemical waste must be disposed of through a licensed waste disposal company, following all local, regional, and national regulations.[1][5] Do not empty into drains or release into the environment.[3]
Safe Handling Workflow: this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
